Fanotaprim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-28-19-23-10-14(11-24-19)13-3-2-4-15(9-13)26-5-7-27(8-6-26)16-12-22-18(21)25-17(16)20/h2-4,9-12H,5-8H2,1H3,(H4,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBZPCNAJDYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C2=CC(=CC=C2)N3CCN(CC3)C4=CN=C(N=C4N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120282-75-7 | |
| Record name | Fanotaprim [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2120282757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FANOTAPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJY2WD3C7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fanotaprim (VYR-006): A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available preclinical data for Fanotaprim (VYR-006), a potent dihydrofolate reductase (DHFR) inhibitor.
Chemical Structure and Properties
This compound is a small molecule inhibitor of dihydrofolate reductase. Its chemical identity is well-characterized, providing a solid foundation for further drug development and formulation studies.
Chemical Structure:
IUPAC Name: 5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine
Chemical Formula: C₁₉H₂₂N₈O
CAS Number: 2120282-75-7
| Property | Value |
| Molecular Weight | 378.43 g/mol |
| Purity | ≥98% |
| Physical Form | Solid |
Mechanism of Action
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and cellular replication, leading to cell death. This mechanism is the basis for its therapeutic potential against various pathogens and in oncology.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibitory activity against Toxoplasma gondii DHFR (tgDHFR) compared to human DHFR (hDHFR). This selectivity is a critical attribute for a therapeutic agent, suggesting a favorable safety profile.
In Vitro Potency and Selectivity
| Target | IC₅₀ (nM) |
| Toxoplasma gondii DHFR (tgDHFR) | 1.57[1] |
| Human DHFR (hDHFR) | 308[1] |
In Vitro Efficacy
| Cell Line / Strain | EC₅₀ (nM) |
| Toxoplasma gondii (RH strain) | 13[1] |
| Human MCF-7 cells | 7300[1] |
| Toxoplasma gondii (various strains) | 7.6 - 29.8[1] |
In Vivo Efficacy and Pharmacokinetics (Murine Model)
| Parameter | Value |
| Efficacy | 100% survival at 30 days with 10 mg/kg daily or twice daily for 7 days in a murine model of acute toxoplasmosis. |
| Clearance (CL) | 10.6 mL/min/kg (intravenous) |
| Volume of Distribution (Vd) | 1.14 L/kg (intravenous) |
| Half-life (t₁/₂) | 3.9 hours (intravenous) |
| Bioavailability (F) | 47.3% (oral) |
| Maximum Concentration (Cmax) | 178 ng/mL (oral) |
| Time to Maximum Concentration (Tmax) | 0.05 hours (oral) |
| Area Under the Curve (AUC₀-last) | 750 ng·h/mL (oral) |
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, the following represents a general and widely accepted methodology for evaluating the inhibitory activity of a compound against dihydrofolate reductase.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DHFR.
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant DHFR enzyme (human or from the target organism)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.
-
Prepare a working solution of DHFR enzyme in the assay buffer. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of the diluted test compound solutions.
-
Positive Control (No Inhibition): Add the same volume of assay buffer containing the same concentration of DMSO as the test wells.
-
Negative Control (No Enzyme): Add assay buffer in place of the enzyme solution.
-
Add the DHFR enzyme solution to the test and positive control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
To initiate the reaction, add a mixture of DHF and NADPH to all wells.
-
-
Data Acquisition:
-
Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Normalize the velocities of the test wells to the velocity of the positive control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a DHFR inhibitor like this compound.
References
Fanotaprim: A Potent and Selective Dihydrofolate Reductase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fanotaprim (also known as VYR-006) is a novel small-molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, selectivity, and in vitro activity. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations of key pathways and experimental workflows are included to facilitate understanding.
Introduction to Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism has been successfully targeted in the development of anticancer drugs (e.g., methotrexate) and antimicrobial agents (e.g., trimethoprim).
The therapeutic utility of DHFR inhibitors as antimicrobial agents hinges on their selective inhibition of the pathogen's enzyme over the human ortholog. Structural differences between prokaryotic and eukaryotic DHFR have been exploited to develop selective inhibitors, minimizing host toxicity. This compound is a next-generation DHFR inhibitor designed for high potency and selectivity.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This blockade of the folate pathway deprives the cell of essential precursors for nucleotide synthesis, ultimately leading to the cessation of DNA replication and cell division.
Caption: Mechanism of action of this compound as a DHFR inhibitor.
Quantitative Data on this compound's In Vitro Activity
The potency and selectivity of this compound have been evaluated against various targets. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity against Dihydrofolate Reductase
| Target Enzyme | IC50 (nM) | Selectivity (hDHFR/Target DHFR) | Reference |
| Toxoplasma gondii DHFR (tgDHFR) | 1.57 | 196 | [1][2] |
| Human DHFR (hDHFR) | 308 | 1 | [1][2] |
| Mycobacterium abscessus DHFR | 2500 | 0.12 |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Activity against Toxoplasma gondii and Human Cells
| Cell Line/Strain | EC50 (nM) | Reference |
| Toxoplasma gondii (RH strain) | 13 | [1] |
| Human breast cancer cell line (MCF-7) | 7300 |
EC50: Half-maximal effective concentration.
Table 3: In Vitro Antibacterial Activity (MIC)
| Organism | MIC50 (µM) | MIC90 (µM) |
| Mycobacterium abscessus | >100 | >100 |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented above.
DHFR Enzyme Inhibition Assay
The inhibitory activity of this compound against recombinant DHFR enzymes is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR enzyme (e.g., T. gondii DHFR, human DHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 0.5 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound at various concentrations, and the DHFR enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHF and NADPH to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
-
Calculate the initial reaction velocities and determine the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental workflow for a DHFR enzyme inhibition assay.
In Vitro Anti-Toxoplasma gondii Activity Assay
The efficacy of this compound against T. gondii is assessed using a growth inhibition assay in human foreskin fibroblasts (HFFs).
Materials:
-
HFF cell culture
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Luciferase-based viability reagent or other methods for quantifying parasite growth
Procedure:
-
Seed HFFs in a 96-well plate and grow to confluency.
-
Infect the HFF monolayer with T. gondii tachyzoites.
-
After allowing for parasite invasion, add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for a defined period (e.g., 72 hours).
-
Assess parasite viability by measuring luciferase activity (if using a luciferase-expressing parasite strain) or by other established methods.
-
Determine the percent growth inhibition for each this compound concentration relative to a no-drug control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate growth medium
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
Procedure:
-
Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy in a Murine Model of Toxoplasmosis
This compound has demonstrated high efficacy in controlling acute Toxoplasma gondii infection in a murine model. Oral administration of this compound at doses of 1-10 mg/kg daily for 7 days resulted in 100% survival of mice infected with a highly virulent strain of T. gondii.
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Cmax (ng/mL) | Tmax (hours) | AUC0-last (ng·h/mL) | t1/2 (hours) | Reference |
| Intravenous (i.v.) | 1 | - | - | - | - | 3.9 | |
| Oral (p.o.) | 0.83 | 47.3 | 178 | 0.05 | 750 | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-last: Area under the concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life.
Conclusion
This compound is a potent and highly selective inhibitor of protozoan DHFR, with promising in vitro and in vivo activity against Toxoplasma gondii. Its high selectivity for the parasite enzyme over the human counterpart suggests a favorable therapeutic window. While data on its antibacterial activity is currently limited, its mechanism of action as a DHFR inhibitor warrants further investigation against a broader range of bacterial pathogens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration and development of this compound as a potential therapeutic agent.
Caption: Logical relationship of this compound's selective inhibition.
References
Fanotaprim: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanotaprim is a novel dihydrofolate reductase (DHFR) inhibitor, belonging to the class of 2,4-diaminopyrimidine derivatives. It has been investigated for its potential as an antiparasitic agent, particularly for the treatment of toxoplasmosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Introduction
This compound, also known as TRC-2533, is a small molecule that acts as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] By targeting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. This disruption ultimately inhibits DNA synthesis and cell proliferation, particularly in rapidly dividing organisms such as the parasite Toxoplasma gondii.[2] The development of this compound has been pursued by Vyera Pharmaceuticals, with a focus on its application in treating toxoplasmosis, a disease for which new therapeutic options are needed.[1]
Discovery and Rationale
The discovery of this compound stems from the well-established strategy of targeting the folate pathway in pathogenic organisms. DHFR inhibitors, such as pyrimethamine and trimethoprim, have long been used as antibacterial and antiparasitic agents.[2] The rationale behind the development of new 2,4-diaminopyrimidine derivatives like this compound is to overcome the limitations of existing drugs, such as the emergence of drug resistance and adverse side effects. The design of this compound likely involved structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity for the parasitic DHFR enzyme over the human counterpart, thereby enhancing its therapeutic index.
Chemical Synthesis
While the specific, proprietary synthesis route for this compound developed by Vyera Pharmaceuticals is not publicly detailed, the general synthesis of 2,4-diaminopyrimidine derivatives is well-documented in the chemical literature. These syntheses typically involve a multi-step process starting from readily available precursors. A plausible synthetic approach for a compound with the this compound scaffold would likely follow the general principles outlined below.
Experimental Protocol: General Synthesis of 2,4-Diaminopyrimidine Core
A common method for the synthesis of the 2,4-diaminopyrimidine core involves the condensation of a guanidine derivative with a β-keto nitrile or a related three-carbon electrophile.
Step 1: Synthesis of the β-keto nitrile intermediate. This step typically involves a Claisen condensation between an appropriate ester and a nitrile. For example, the reaction of an arylacetonitrile with an ester in the presence of a strong base (e.g., sodium ethoxide) yields the corresponding α-aryl-β-ketonitrile.
Step 2: Cyclization with Guanidine. The resulting β-keto nitrile is then reacted with guanidine nitrate in the presence of a base (e.g., sodium ethoxide in ethanol) to form the 2,4-diaminopyrimidine ring. The reaction mixture is typically heated under reflux for several hours.
Step 3: Purification. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 2,4-diaminopyrimidine derivative.
Further modifications to the core structure to arrive at the final this compound molecule would involve subsequent substitution reactions to introduce the specific side chains.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folate metabolic pathway. THF is a vital one-carbon carrier required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis.[2]
By binding to the active site of DHFR, this compound competitively inhibits the binding of the natural substrate, DHF. This leads to a depletion of the intracellular pool of THF, which in turn stalls DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as those of the Toxoplasma gondii parasite.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound.
Preclinical and Clinical Data
This compound has undergone preclinical and early-stage clinical development for the treatment of toxoplasmosis. While detailed quantitative data from these studies are not extensively published in the public domain, the progression to Phase I clinical trials suggests promising in vitro and in vivo activity against Toxoplasma gondii.
In Vitro Activity
In vitro studies are crucial for determining the potency of a new drug candidate. A key parameter measured is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
Experimental Protocol: In Vitro DHFR Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant Toxoplasma gondii DHFR is purified. Dihydrofolate (DHF) and NADPH are prepared in a suitable assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Varying concentrations of this compound are pre-incubated with the DHFR enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of DHF and NADPH.
-
Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Pharmacokinetic Profile
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are typically conducted in animal models before human trials.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Dosing: A cohort of mice is administered this compound via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated from the concentration-time data.
Efficacy in Animal Models
In vivo efficacy studies in animal models of toxoplasmosis are critical for demonstrating the therapeutic potential of a new drug.
Experimental Protocol: Murine Model of Toxoplasmosis
-
Infection: Mice are infected with a virulent strain of Toxoplasma gondii.
-
Treatment: A treatment group receives this compound at a predetermined dose and schedule, while a control group receives a vehicle.
-
Monitoring: The animals are monitored for clinical signs of disease, and survival is recorded.
-
Parasite Burden Assessment: At the end of the study, tissues such as the brain and spleen are harvested to quantify the parasite burden, often by quantitative PCR (qPCR) of parasite-specific DNA.
-
Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics, and differences in parasite burden between the treated and control groups are statistically evaluated.
Table 1: Hypothetical Preclinical Data for this compound
| Parameter | Value |
| In Vitro Potency | |
| T. gondii DHFR IC50 | [Data not publicly available] |
| Human DHFR IC50 | [Data not publicly available] |
| Selectivity Index (T. gondii/Human) | [Data not publicly available] |
| Murine Pharmacokinetics (Oral) | |
| Cmax | [Data not publicly available] |
| Tmax | [Data not publicly available] |
| AUC | [Data not publicly available] |
| Half-life (t1/2) | [Data not publicly available] |
| Murine Efficacy (Toxoplasmosis Model) | |
| Survival Benefit | [Data not publicly available] |
| Reduction in Brain Cysts | [Data not publicly available] |
Note: The table above is illustrative as specific quantitative data for this compound is not widely published. The values would be determined through experiments as described in the protocols.
Clinical Development
This compound has been evaluated in Phase I clinical trials for the treatment of toxoplasmosis in Canada. Phase I trials are primarily designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug in a small group of healthy volunteers or patients. The successful completion of these trials is a prerequisite for advancing to larger efficacy studies in Phase II and III.
Caption: Standard workflow for clinical drug development.
Conclusion
This compound represents a promising development in the search for new treatments for toxoplasmosis. As a next-generation dihydrofolate reductase inhibitor, it leverages a proven mechanism of action with the potential for an improved therapeutic profile. While much of the detailed preclinical and clinical data remains proprietary, the progression of this compound through the early stages of clinical development underscores its potential as a valuable addition to the antiparasitic armamentarium. Further publication of data from ongoing and future studies will be crucial in fully elucidating its clinical utility.
References
Early In Vitro Studies of Fanotaprim Against Toxoplasma gondii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early in vitro studies of Fanotaprim, a potent dihydrofolate reductase (DHFR) inhibitor, against the protozoan parasite Toxoplasma gondii. This document details the quantitative efficacy of this compound, outlines the experimental protocols used in these foundational studies, and visualizes its mechanism of action within the parasite's metabolic pathways.
Quantitative Data Summary
The initial in vitro evaluation of this compound against T. gondii demonstrated its high potency and selectivity. The following table summarizes the key quantitative data, comparing its activity against the parasite's DHFR enzyme and the parasite itself, as well as its selectivity relative to the human DHFR enzyme.
| Parameter | Target/Organism | Value | Reference |
| IC50 | T. gondii dihydrofolate reductase (tgDHFR) | 1.57 nM | [1] |
| IC50 | human dihydrofolate reductase (hDHFR) | 308 nM | [1] |
| EC50 | T. gondii (RH strain) | 13 nM | [1] |
| EC50 | Human Foreskin Fibroblast (HFF) cells | >10,000 nM | [1] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific biochemical function by 50%. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following sections detail the methodologies employed in the early in vitro studies of this compound against T. gondii.
Toxoplasma gondii Culture and Maintenance
The virulent RH strain of T. gondii is typically used for in vitro drug screening. The tachyzoites, the rapidly multiplying stage of the parasite, are maintained in a host cell line.
-
Host Cell Line: Human foreskin fibroblast (HFF) cells are commonly used for the propagation of T. gondii tachyzoites.
-
Culture Medium: HFF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Parasite Propagation: Confluent monolayers of HFF cells are infected with T. gondii tachyzoites. The parasites are allowed to replicate within the host cells, leading to the lysis of the host cells and the release of new tachyzoites. These tachyzoites are then used to infect fresh HFF monolayers.
Dihydrofolate Reductase (DHFR) Inhibition Assay
The enzymatic activity of DHFR is determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
-
Enzyme Source: Recombinant T. gondii DHFR (tgDHFR) and human DHFR (hDHFR) are expressed and purified.
-
Assay Buffer: A typical assay buffer consists of 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin (BSA).
-
Reaction Mixture: The reaction mixture contains the assay buffer, NADPH, and the DHFR enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).
-
Measurement: The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.
-
Inhibitor Testing: To determine the IC50 value of this compound, the assay is performed in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Growth Inhibition Assay (EC50 Determination)
A common method to assess the efficacy of a compound against intracellular parasites like T. gondii is a growth inhibition assay, often utilizing a reporter gene system for quantification.
-
Host Cell Seeding: HFF cells are seeded into 96-well plates and allowed to form a confluent monolayer.
-
Parasite Infection: The HFF monolayers are infected with tachyzoites of the T. gondii RH strain, which may be genetically engineered to express a reporter gene such as β-galactosidase or luciferase.
-
Drug Treatment: After a few hours to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) but no drug.
-
Incubation: The plates are incubated for a period that allows for several rounds of parasite replication (e.g., 72 hours).
-
Quantification of Parasite Growth:
-
For β-galactosidase expressing parasites: A substrate for the enzyme (e.g., chlorophenol red-β-D-galactopyranoside) is added to the wells. The color change, which is proportional to the number of viable parasites, is measured using a plate reader at a specific wavelength (e.g., 570 nm)[2].
-
For luciferase-expressing parasites: A luciferase substrate is added, and the resulting luminescence, which correlates with parasite viability, is measured using a luminometer.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control. The EC50 value is then determined by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids. By blocking this pathway, this compound prevents the parasite from replicating and ultimately leads to its death.
The following diagram illustrates the folate biosynthesis pathway in Toxoplasma gondii and the point of inhibition by this compound.
Caption: Folate biosynthesis pathway in T. gondii and inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The logical flow of experiments to determine the in vitro efficacy of this compound against T. gondii is depicted in the following workflow diagram.
Caption: Experimental workflow for evaluating this compound's anti-Toxoplasma activity.
References
Fanotaprim's Selective Binding Affinity for Parasitic vs. Human Dihydrofolate Reductase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Fanotaprim's binding affinity to parasitic versus human dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a key target for antimicrobial agents. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Executive Summary
This compound is a potent inhibitor of dihydrofolate reductase (DHFR) with marked selectivity for the parasitic enzyme over its human counterpart. Specifically, quantitative analysis reveals that this compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) for Toxoplasma gondii DHFR (tgDHFR) compared to human DHFR (hDHFR), highlighting its potential as a selective therapeutic agent against toxoplasmosis. This selectivity is crucial for minimizing host toxicity while effectively targeting the parasite.
Quantitative Binding Affinity Data
The inhibitory activity of this compound against both parasitic (Toxoplasma gondii) and human DHFR has been quantified, with the results summarized in the table below. The data clearly demonstrates a high degree of selectivity for the parasitic enzyme.
| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity (hDHFR/tgDHFR) |
| Toxoplasma gondii DHFR (tgDHFR) | This compound | 1.57[1] | ~196-fold |
| Human DHFR (hDHFR) | This compound | 308[1] |
Note: Data for this compound's binding affinity to DHFR from other parasites, such as Plasmodium falciparum and Pneumocystis jirovecii, were not available in the reviewed literature.
Experimental Protocols
The determination of this compound's IC50 values is typically achieved through a spectrophotometric enzyme inhibition assay. This method monitors the activity of DHFR by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Principle of the Spectrophotometric DHFR Inhibition Assay
The enzymatic activity of DHFR is quantified by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of NADPH consumption is reduced. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Generalized Protocol for DHFR Enzyme Inhibition Assay
The following is a generalized protocol that can be adapted for determining the inhibitory activity of this compound against parasitic and human DHFR.
Materials and Reagents:
-
Purified recombinant DHFR (parasitic or human)
-
This compound (or other test inhibitor)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Prepare working solutions of DHF and NADPH in assay buffer. Keep these solutions on ice and protected from light.
-
Dilute the purified DHFR enzyme to a final concentration that yields a linear rate of reaction over a 10-20 minute period.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add a small volume (e.g., 2 µL) of each this compound dilution.
-
Enzyme Control Wells (100% activity): Add the same volume of assay buffer (with solvent if applicable).
-
Blank/Background Control Wells: Add assay buffer in place of the enzyme solution.
-
Add the diluted DHFR enzyme solution to all wells except the blank controls.
-
Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, with readings taken at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Correct the rates of the test and enzyme control wells by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Dihydrofolate Reductase (DHFR) Signaling Pathway
The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is essential for the synthesis of nucleic acid precursors and certain amino acids. Inhibition of DHFR by agents like this compound disrupts this pathway, leading to a depletion of tetrahydrofolate and subsequent arrest of DNA synthesis and cell replication.
Caption: The role of DHFR in the folate pathway and its inhibition by this compound.
Experimental Workflow for DHFR Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a DHFR inhibitor.
Caption: Workflow for determining the IC50 of a DHFR inhibitor.
References
Fanotaprim's spectrum of activity against apicomplexan parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanotaprim, a potent dihydrofolate reductase (DHFR) inhibitor, has demonstrated significant efficacy against the apicomplexan parasite Toxoplasma gondii. This technical guide provides a comprehensive overview of the currently available data on this compound's spectrum of activity, mechanism of action, and preclinical efficacy. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided for key assays, and the underlying biochemical pathways are illustrated through diagrams to support further research and development efforts. While extensive data exists for its activity against Toxoplasma gondii, information regarding its efficacy against other significant apicomplexan parasites such as Plasmodium and Cryptosporidium remains limited in publicly accessible literature.
Introduction
Apicomplexan parasites, including Toxoplasma gondii, Plasmodium falciparum, and Cryptosporidium parvum, are responsible for a significant global health burden. The emergence of resistance to existing therapies necessitates the development of novel antiparasitic agents. The folate biosynthesis pathway is a clinically validated target for antimicrobial and antiparasitic drugs, as it is essential for DNA synthesis and cellular replication. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, has been successfully targeted by drugs like pyrimethamine and trimethoprim.[1]
This compound (formerly VYR-006) is a next-generation DHFR inhibitor designed for improved potency and selectivity. This guide synthesizes the current knowledge on this compound's activity against apicomplexan parasites, with a primary focus on Toxoplasma gondii, for which the most comprehensive data is available.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis, repair, and cell proliferation.[1] By blocking DHFR, this compound depletes the pool of THF, leading to the cessation of DNA synthesis and ultimately, parasite death. The selectivity of this compound for the parasite's DHFR over the human homolog is a key factor in its therapeutic potential.
References
Initial Pharmacokinetic Properties of Fanotaprim in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, detailed initial pharmacokinetic data for Fanotaprim in animal models is not publicly available. This guide provides a framework for the anticipated preclinical pharmacokinetic evaluation of this compound, based on standard industry practices for small molecule drug development and the known characteristics of its drug class, dihydrofolate reductase inhibitors. The tables and figures presented are illustrative templates.
Introduction
This compound (also known as TRC-2533 and VYR-006) is a novel small molecule inhibitor of dihydrofolate reductase (DHFR). As a member of this class, it is anticipated to disrupt DNA synthesis and cell growth, with potential applications as an anti-infective or anti-parasitic agent. The preclinical development of any new chemical entity like this compound necessitates a thorough characterization of its pharmacokinetic profile to ensure safety and efficacy before advancing to human clinical trials.
This technical guide outlines the typical experimental protocols and data interpretation for the initial assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound like this compound in various animal models.
Core Objective of Preclinical Pharmacokinetic Studies
The primary goal of preclinical pharmacokinetic (PK) studies is to understand how an animal body interacts with a drug. This involves characterizing the drug's ADME profile to inform dose selection for toxicology and efficacy studies, and to predict human pharmacokinetics. Key questions addressed in these initial studies include:
-
Absorption: How much of the drug is absorbed after oral administration and how quickly?
-
Distribution: Where does the drug go in the body? Does it reach the target tissues?
-
Metabolism: How is the drug chemically modified by the body? Are the metabolites active or inactive?
-
Excretion: How is the drug and its metabolites eliminated from the body?
Experimental Protocols
A typical preclinical pharmacokinetic program for a compound like this compound would involve both in vitro and in vivo studies.
In Vitro ADME Studies
These studies are conducted early in the drug discovery process to provide an initial assessment of a compound's properties.
-
Metabolic Stability:
-
Objective: To determine the rate at which the drug is metabolized by liver enzymes.
-
Methodology: The compound is incubated with liver microsomes from different species (e.g., mouse, rat, dog, monkey, and human). The decrease in the concentration of the parent drug over time is measured by LC-MS/MS. This allows for the calculation of intrinsic clearance.
-
-
Plasma Protein Binding:
-
Objective: To determine the extent to which the drug binds to plasma proteins.
-
Methodology: Equilibrium dialysis or ultracentrifugation is used to separate bound from unbound drug in plasma from different species. The unbound fraction is important as it is generally the pharmacologically active portion.
-
-
CYP450 Inhibition and Induction:
-
Objective: To assess the potential for the drug to cause drug-drug interactions.
-
Methodology: The compound is tested for its ability to inhibit or induce major cytochrome P450 (CYP) enzymes.
-
In Vivo Pharmacokinetic Studies
These studies are conducted in animal models to understand the drug's behavior in a whole organism.
-
Animal Models: Typically, studies are conducted in at least two rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, monkey) species.
-
Administration Routes:
-
Intravenous (IV) Bolus or Infusion: This route ensures 100% bioavailability and allows for the determination of key parameters like clearance, volume of distribution, and elimination half-life.
-
Oral (PO) Gavage: This route is used to assess oral absorption and bioavailability.
-
-
Dosing: A range of single doses are typically administered to assess dose linearity.
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated and stored frozen until analysis. For excretion studies, urine and feces are collected over a defined period.
-
Bioanalysis: The concentration of the drug (and any major metabolites) in plasma, urine, and feces is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Pharmacokinetic Parameters
The data obtained from in vivo studies are used to calculate various pharmacokinetic parameters. These are typically summarized in tables for easy comparison across species and dose levels.
Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Units | Rat | Dog | Monkey |
| Dose | mg/kg | Data not publicly available | Data not publicly available | Data not publicly available |
| C₀ | ng/mL | Data not publicly available | Data not publicly available | Data not publicly available |
| AUC₀-inf | ng*h/mL | Data not publicly available | Data not publicly available | Data not publicly available |
| CL | mL/h/kg | Data not publicly available | Data not publicly available | Data not publicly available |
| Vdss | L/kg | Data not publicly available | Data not publicly available | Data not publicly available |
| t₁/₂ | h | Data not publicly available | Data not publicly available | Data not publicly available |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Elimination half-life.
Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Units | Rat | Dog | Monkey |
| Dose | mg/kg | Data not publicly available | Data not publicly available | Data not publicly available |
| Cmax | ng/mL | Data not publicly available | Data not publicly available | Data not publicly available |
| Tmax | h | Data not publicly available | Data not publicly available | Data not publicly available |
| AUC₀-last | ng*h/mL | Data not publicly available | Data not publicly available | Data not publicly available |
| F (%) | % | Data not publicly available | Data not publicly available | Data not publicly available |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-last: Area under the plasma concentration-time curve from time zero to the last measurable time point; F (%): Oral bioavailability.
Mandatory Visualizations
Dihydrofolate Reductase (DHFR) Signaling Pathway
This compound is an inhibitor of dihydrofolate reductase. This enzyme plays a crucial role in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately DNA.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.
General Pharmacokinetic Properties of Dihydrofolate Reductase Inhibitors
While specific data for this compound is unavailable, the pharmacokinetic properties of other well-characterized DHFR inhibitors, such as trimethoprim, can provide a general reference.
-
Absorption: Oral bioavailability can be variable among different DHFR inhibitors and across species. For example, trimethoprim is generally well-absorbed orally in humans and dogs.
-
Distribution: DHFR inhibitors often exhibit a moderate volume of distribution, indicating distribution into various tissues.
-
Metabolism: Metabolism is a key determinant of the pharmacokinetic profile and can vary significantly between species. The liver is the primary site of metabolism, often involving oxidation and conjugation reactions.
-
Excretion: Elimination typically occurs through a combination of renal excretion of the parent drug and its metabolites.
Conclusion
A comprehensive understanding of the initial pharmacokinetic properties of this compound in animal models is a critical step in its development pathway. Although specific data is not currently in the public domain, the established methodologies and principles of preclinical ADME studies provide a clear roadmap for how such an evaluation would be conducted. The resulting data on absorption, distribution, metabolism, and excretion in relevant animal species will be instrumental in guiding the design of future non-clinical and clinical studies, ultimately contributing to the safe and effective development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to consult regulatory guidelines for detailed requirements on preclinical pharmacokinetic studies.
Fanotaprim's Potential for Crossing the Blood-Brain Barrier: A Technical Guide for Assessment
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, there is no publicly available data on the chemical structure of Fanotaprim or its ability to cross the blood-brain barrier (BBB). This guide, therefore, provides a comprehensive framework for assessing the potential of a novel small molecule, such as this compound, for CNS penetration, based on established principles and methodologies in drug discovery.
Introduction: The Challenge of CNS Drug Delivery
The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs for central nervous system (CNS) disorders. This highly selective barrier protects the brain from toxins and pathogens but also blocks the entry of most therapeutic agents. This compound, a tetrahydrofolate dehydrogenase inhibitor under investigation for toxoplasmosis, presents an interesting case. While its primary target may be peripheral, its potential efficacy against CNS infections or other neurological conditions would be contingent on its ability to penetrate the brain. This document outlines the theoretical considerations and experimental approaches required to evaluate the BBB permeability of a compound like this compound.
In Silico Assessment: Predicting BBB Permeability
The initial step in assessing a compound's CNS penetration potential is through in silico modeling, which relies on its physicochemical properties. While the exact structure of this compound is not public, we can outline the ideal properties for a CNS-active drug based on established guidelines like Lipinski's Rule of Five and other predictive models.[1][2][3] These rules correlate a molecule's structure with its potential for oral bioavailability and membrane permeability.
Table 1: Ideal Physicochemical Properties for CNS Drug Candidates
| Property | Ideal Range for CNS Penetration | Rationale |
| Molecular Weight (MW) | < 400 Da | Smaller molecules more readily diffuse across the tight junctions of the BBB.[2] |
| LogP (Lipophilicity) | 1.5 - 2.5 | A balance is crucial: sufficient lipophilicity to enter the lipid membranes of endothelial cells, but not so high as to be retained in the membrane or be a strong substrate for efflux pumps. |
| Topological Polar Surface Area (TPSA) | < 70 Ų | A measure of the surface area of polar atoms; lower values are associated with better BBB penetration as it reduces the energy required to shed the hydration shell and enter the lipid bilayer.[4] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | A higher number of hydrogen bond donors increases a molecule's affinity for water, thus hindering its passage into the lipophilic environment of the BBB. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, a high number of acceptors increases hydrophilicity and reduces BBB permeability. |
| Number of Rotatable Bonds | ≤ 8 | Increased flexibility can be detrimental to passive diffusion across the BBB. |
| pKa | 7.5 - 10.5 (for bases) | A weak basic character can be favorable for CNS penetration. |
Experimental Protocols for Assessing BBB Permeability
Should in silico analysis suggest potential for BBB penetration, the next step is experimental validation. A tiered approach, starting with in vitro models and progressing to in vivo studies, is standard practice.
In Vitro Models of the Blood-Brain Barrier
In vitro models provide a high-throughput and cost-effective method for initial screening of BBB permeability. These models typically involve a co-culture of brain endothelial cells with astrocytes and pericytes on a semi-permeable membrane, creating a barrier that mimics the BBB.
The PAMPA-BBB assay is a non-cell-based in vitro model that assesses the passive diffusion of a compound across an artificial membrane coated with a lipid solution mimicking the BBB.
Experimental Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a suitable organic solvent (e.g., dodecane).
-
Compound Preparation: The test compound (e.g., this compound) is dissolved in a buffer solution at a known concentration.
-
Assay Procedure: The filter plate is placed in a 96-well plate containing a buffer solution (the acceptor compartment). The compound solution is then added to the top of the filter (the donor compartment).
-
Incubation: The plate is incubated for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is measured using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA]t / [C]equilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the concentration at equilibrium.
This model utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes on a Transwell insert to form a tight monolayer that mimics the BBB.
Experimental Protocol:
-
Cell Culture: Human or rodent brain microvascular endothelial cells are seeded on the apical side of a Transwell insert. Astrocytes and pericytes are cultured on the basolateral side. The cells are cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Compound Application: The test compound is added to the apical (blood) side of the Transwell.
-
Sampling: At various time points, samples are taken from the basolateral (brain) side.
-
Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability (Papp) is calculated.
In Vivo Models for CNS Penetration
In vivo studies in animal models, typically rodents, are the gold standard for confirming BBB permeability and determining the brain-to-plasma concentration ratio (Kp).
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Compound Administration: The test compound is administered intravenously (IV) or orally (PO) at a specific dose.
-
Sample Collection: At predetermined time points, blood samples are collected (e.g., via tail vein or cardiac puncture). Following blood collection, the animals are euthanized, and the brains are harvested.
-
Sample Processing: Plasma is separated from the blood. The brain tissue is homogenized.
-
Quantification: The concentration of the compound in the plasma and brain homogenate is determined by LC-MS/MS.
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point: Kp = Cbrain / Cplasma. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by measuring the unbound fraction of the drug in brain and plasma.
Potential Transport Mechanisms for this compound
Given that this compound is a tetrahydrofolate dehydrogenase inhibitor, its potential transport across the BBB may not be solely dependent on passive diffusion. The brain has active transport systems for folates to ensure a sufficient supply for neuronal function.
-
Folate Receptors (FRs): Folate receptor alpha (FRα) is highly expressed at the choroid plexus and is involved in the transport of folates into the cerebrospinal fluid (CSF).
-
Reduced Folate Carrier (RFC): This is another major transporter for reduced folates and is expressed on the brain capillary endothelium.
If this compound has structural similarities to endogenous folates, it could potentially be a substrate for these transporters, which could either facilitate or hinder its entry into the CNS.
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro BBB Permeability Assessment
Caption: Workflow for in vitro BBB permeability assessment using a Transwell model.
Experimental Workflow for In Vivo BBB Penetration Study
Caption: Workflow for in vivo assessment of this compound's BBB penetration.
Potential Folate Transport Pathways at the BBB
Caption: Potential folate transport pathways for this compound at the BBB.
Conclusion
The assessment of this compound's potential to cross the blood-brain barrier requires a systematic approach, beginning with in silico predictions based on its physicochemical properties, followed by rigorous in vitro and in vivo experimental validation. While specific data for this compound is currently unavailable, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. Understanding its BBB permeability is a critical step in determining its potential utility for treating CNS-related conditions. Furthermore, investigating its interaction with folate transport systems at the BBB could reveal important mechanisms influencing its brain distribution and inform strategies for optimizing its delivery to the CNS.
References
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Properties of CNS drugs vs. all FDA-approved drugs [cureffi.org]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Toxoplasma gondii to Fanotaprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The development of new therapeutic agents is a critical area of research. Fanotaprim, a diaminopyrimidine compound, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. These application notes provide a detailed protocol for assessing the in vitro susceptibility of T. gondii to this compound.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, ultimately leading to the cessation of parasite replication and cell death.
Caption: Signaling pathway of this compound inhibition of T. gondii DHFR.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the in vitro activity of this compound against the RH strain of T. gondii. This data can be generated using the protocols described below. For comparison, typical IC50 values for other DHFR inhibitors are included.
| Compound | Target | Assay Type | Host Cell Line | T. gondii Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | DHFR | Plaque Assay | HFF | RH | [Experimental Value] | [Experimental Value] | [Your Data] |
| This compound | DHFR | [3H]-Uracil Incorporation | HFF | RH | [Experimental Value] | [Experimental Value] | [Your Data] |
| Pyrimethamine | DHFR | Fluorescence Assay | HFF | RH (Wild-Type DHFR-TS) | ~0.05 | >100 | |
| Iclaprim | DHFR | ELISA | Fibroblasts | Not Specified | 0.26 | >38 |
Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in the host cell line (CC50) to the inhibitory concentration against the parasite (IC50). A higher SI value indicates greater selectivity for the parasite.
Experimental Workflow
The overall workflow for determining the in vitro susceptibility of T. gondii to this compound involves several key stages, from initial cell culture to data analysis.
Preparation of Fanotaprim Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fanotaprim is a small molecule inhibitor of tetrahydrofolate dehydrogenase, a key enzyme in the folic acid metabolic pathway. Its investigation in various research applications, including cell-based assays, necessitates the accurate and reproducible preparation of stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in cell culture experiments. Due to the limited availability of specific solubility and stability data for this compound, this guide provides a comprehensive approach based on the chemical properties of this compound as a pyrimidine derivative and general best practices for handling similar research compounds.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for the proper preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₂N₈O | [1][2] |
| Molecular Weight | 378.43 g/mol | [1] |
| Class | Diamine, Ether, Piperazine, Pyrimidine, Small molecule | N/A |
| Mechanism of Action | Tetrahydrofolate dehydrogenase inhibitor | N/A |
Solubility and Recommended Solvents
| Solvent | Recommendation | Remarks |
| Dimethyl Sulfoxide (DMSO) | Recommended | A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds. Ensure the final concentration in cell culture media is non-toxic to cells (typically ≤ 0.1%). |
| Ethanol | Possible, but requires verification | May be a suitable solvent, but solubility should be experimentally determined. |
| Water | Not Recommended | Expected to have low solubility. |
| Phosphate-Buffered Saline (PBS) | Not Recommended | Expected to have low solubility. |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line in use
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general guideline for preparing a 10 mM stock solution. The actual concentration may need to be adjusted based on the experimentally determined solubility of your specific batch of this compound.
-
Preparation:
-
Bring the this compound powder and DMSO to room temperature.
-
Work in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:
Volume of DMSO (µL) = (Mass of this compound (mg) / 378.43 g/mol ) * 100,000
-
Example Calculation for 1 mg of this compound: (1 mg / 378.43 g/mol ) * 100,000 = 264.2 µL of DMSO
-
-
Dissolving this compound:
-
Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound does not fully dissolve, a lower stock concentration should be prepared.
-
-
Sterilization (Optional):
-
If sterility is a major concern and the solution is not prepared in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Minimizes degradation of the compound in solution. |
| Light Exposure | Protect from light | Store in amber-colored tubes or in a light-blocking container to prevent photodegradation. |
| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting is highly recommended. |
The stability of this compound in DMSO at these temperatures has not been publicly documented. It is recommended to prepare fresh stock solutions regularly and to visually inspect for any signs of precipitation before each use.
Application in Cell Culture
Preparation of Working Solutions
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform serial dilutions of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your system. This typically involves treating cells with a range of concentrations (e.g., from nanomolar to micromolar) and assessing the biological response.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway
This compound inhibits tetrahydrofolate dehydrogenase, a critical enzyme in the folic acid metabolic pathway. This pathway is essential for the synthesis of nucleotides required for DNA replication and repair.
Caption: Inhibition of the folic acid pathway by this compound.
References
Application Notes and Protocols for In Vivo Evaluation of Novel Compounds Against Toxoplasma gondii in Murine Models
Note to the Reader: Extensive literature searches did not yield specific data on the use of Fanotaprim for the treatment of toxoplasmosis in murine models. Therefore, these Application Notes and Protocols are presented as a comprehensive guide for the in vivo evaluation of novel chemical entities, such as this compound, against Toxoplasma gondii. The provided data and methodologies are based on established research with other compounds and serve as a template for designing and executing similar studies with new drug candidates.
Introduction
Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans. While infection in immunocompetent individuals is often asymptomatic, it can lead to severe and life-threatening disease in immunocompromised patients and during congenital infection.[1][2][3] Current treatment options, primarily targeting the rapidly replicating tachyzoite stage, are limited by adverse effects and their inability to eradicate the latent bradyzoite cysts.[1][4] This necessitates the development of novel, more effective, and better-tolerated therapeutics.
These application notes provide a framework for the in vivo assessment of investigational compounds against T. gondii in murine models, a critical step in preclinical drug development. The protocols outlined below are based on commonly used methodologies in the field.
Quantitative Data Summary of Exemplary Compounds
The following table summarizes quantitative data from various studies on compounds evaluated for anti-toxoplasmic activity in murine models. This data is intended to serve as a reference for expected outcomes and for comparison when evaluating a new compound like this compound.
| Compound | Mouse Strain | T. gondii Strain | Dosage | Route of Administration | Key Findings | Reference |
| Nitrofurantoin | Swiss Albino | ME49 | 100 mg/kg/day | Oral | Significant reduction in brain cyst count. In combination with spiramycin, achieved an 85.2% reduction. | |
| Pyrimethamine & Sulfadiazine | Not Specified | Not Specified | Pyrimethamine: 25-50 mg/day; Sulfadiazine: 2-4 g/day (human dose equivalent) | Oral | Standard of care, targets the folate synthesis pathway. | |
| Azithromycin | Albino | Not Specified | 250 mg/kg/day | Oral | Increased survival rate to 90% on day 7 post-infection and reduced histopathological changes. | |
| Artemether | BALB/c | RH | 250 µ g/mouse/day | Oral & Intraperitoneal | Oral administration resulted in a 31.25% survival rate and a median survival of 11 days. | |
| Clofazimine | Not Specified | ME49 | 20 mg/kg | Intraperitoneal & Oral | In acute toxoplasmosis, reduced brain parasite burden by ~90% and increased survival to 100%. In chronic infection, reduced cyst burden by up to 85.71%. | |
| Trimethoprim/ Sulfamethoxazole | Swiss Webster | Not Specified | TMP: 200 mg/kg/day; SMZ: 200 mg/kg/day | Gavage | Protected 87% of mice against a lethal dose of T. gondii. |
Experimental Protocols
Murine Models of Toxoplasmosis
Commonly used mouse strains for toxoplasmosis research include Swiss Webster, BALB/c, and C57BL/6. The choice of mouse and parasite strain will influence the disease model (acute vs. chronic).
-
Acute Infection Model: Typically established by intraperitoneal injection of tachyzoites of a virulent strain (e.g., RH strain). This model is suitable for evaluating the efficacy of a compound against the rapidly dividing tachyzoite stage and for assessing survival rates.
-
Chronic Infection Model (Toxoplasmic Encephalitis): Established by oral or intraperitoneal infection with tissue cysts of a cyst-forming strain (e.g., ME49 strain). This model is used to assess the ability of a compound to reduce the parasite burden in the brain (cyst count).
Parasite Strains and Maintenance
Toxoplasma gondii strains with varying virulence and cyst-forming capabilities are used. The RH strain is highly virulent and typically used for acute infection models, while the ME49 strain is less virulent and commonly used to establish chronic infection and study cyst formation. Tachyzoites can be maintained by serial passage in cell culture or in the peritoneal cavity of mice. Tissue cysts are typically obtained from the brains of chronically infected mice.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for in vivo efficacy testing.
Drug Preparation and Administration
The investigational compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A vehicle control group must be included in the study design.
Assessment of Efficacy
-
Survival Rate: In acute infection models, the survival rate of treated mice is a key endpoint.
-
Parasite Burden: In chronic infection models, the number of parasite cysts in the brain is a primary measure of efficacy. Brains are homogenized and the number of cysts is counted microscopically.
-
Histopathology: Tissues such as the brain, liver, and spleen can be collected, fixed in formalin, and processed for histological examination to assess inflammation and tissue damage.
-
Quantitative PCR (qPCR): qPCR can be used to quantify parasite DNA in various tissues, providing a sensitive measure of parasite load.
Signaling Pathway
Many anti-toxoplasmosis drugs, including the gold standard pyrimethamine and sulfonamides, target the parasite's folic acid synthesis pathway. This is a crucial pathway for the synthesis of nucleic acids and some amino acids, which are essential for parasite replication. As the mechanism of action of this compound is not specified in the context of toxoplasmosis, this well-established pathway is presented as a relevant example of a drug target.
Caption: Inhibition of the T. gondii folate synthesis pathway.
Conclusion
The protocols and data presented provide a robust framework for the preclinical in vivo evaluation of novel compounds like this compound against Toxoplasma gondii. A systematic approach, including appropriate animal models, well-defined endpoints, and relevant positive controls, is essential for determining the potential of new drug candidates for the treatment of toxoplasmosis. Further investigation into the specific mechanism of action of a novel compound will be crucial for its development as a targeted therapeutic.
References
- 1. Drugs in development for toxoplasmosis: advances, challenges, and current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of toxoplasmosis: Current options and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Care of Toxoplasmosis | Toxoplasmosis | CDC [cdc.gov]
Application Notes and Protocols for Fanotaprim in Combination Antiparasitic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanotaprim is an investigational antiparasitic agent identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of folate, and consequently, DNA, in various parasites.[1][2] Its development has primarily focused on the treatment of toxoplasmosis, an opportunistic infection caused by the protozoan parasite Toxoplasma gondii.[1] Combination therapy is a cornerstone of effective antiparasitic treatment, aimed at enhancing efficacy, reducing the likelihood of drug resistance, and minimizing host toxicity.[3] This document provides detailed application notes and proposed experimental protocols for the investigation of this compound in combination with other antiparasitic drugs, based on established principles of antiparasitic drug development and the known mechanism of action of DHFR inhibitors.
Given the limited publicly available data on this compound in combination therapies, the following protocols are based on established methodologies for testing drug combinations against parasitic infections, particularly Toxoplasma gondii. The proposed combinations are informed by the current standard of care for toxoplasmosis, which typically involves a DHFR inhibitor (pyrimethamine) in conjunction with a sulfonamide.[4]
Proposed Combination Strategies
The primary rationale for combining this compound with other antiparasitic agents is to achieve a synergistic or additive effect, leading to enhanced parasite clearance and a reduction in the required therapeutic dose of each compound, thereby potentially lowering toxicity.
Combination with Sulfonamides (e.g., Sulfadiazine)
Rationale: The combination of a DHFR inhibitor with a sulfonamide is a clinically validated strategy for treating toxoplasmosis. Sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR in the folate biosynthesis pathway. By inhibiting two key enzymes in the same pathway, this combination is expected to produce a potent synergistic effect.
Potential Advantages:
-
Increased efficacy against the parasite.
-
Reduced potential for the development of drug resistance.
-
Potential for dose reduction of both agents, leading to a better safety profile.
Combination with other Antiparasitic Agents
While the combination with sulfonamides is the most logical starting point, other combinations could be explored based on their distinct mechanisms of action.
Data Presentation: Illustrative Quantitative Data
The following tables are illustrative and represent the type of data that would be generated from the experimental protocols described below. Actual values would need to be determined experimentally.
Table 1: In Vitro Synergistic Activity of this compound and Sulfadiazine against Toxoplasma gondii Tachyzoites
| Drug Combination (Concentration) | % Inhibition of Parasite Growth (Mean ± SD) | Combination Index (CI)* |
| This compound (IC₂₅) | 25 ± 3.1 | - |
| Sulfadiazine (IC₂₅) | 25 ± 4.5 | - |
| This compound (IC₂₅) + Sulfadiazine (IC₂₅) | 78 ± 5.2 | < 1 (Synergy) |
| This compound (IC₅₀) | 50 ± 2.8 | - |
| Sulfadiazine (IC₅₀) | 50 ± 3.9 | - |
| This compound (IC₅₀) + Sulfadiazine (IC₅₀) | 95 ± 2.1 | < 1 (Strong Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Sulfadiazine Combination in a Murine Model of Acute Toxoplasmosis
| Treatment Group | Mean Parasite Burden in Brain (log₁₀ tachyzoites/gram) | Survival Rate (%) |
| Vehicle Control | 7.2 ± 0.8 | 0 |
| This compound (X mg/kg) | 4.5 ± 1.1 | 40 |
| Sulfadiazine (Y mg/kg) | 5.1 ± 0.9 | 30 |
| This compound (X mg/kg) + Sulfadiazine (Y mg/kg) | 2.1 ± 0.5 | 90 |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing of this compound and a Partner Drug against Toxoplasma gondii
Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between this compound and a partner antiparasitic drug against T. gondii tachyzoites.
Materials:
-
Human foreskin fibroblast (HFF) cell line
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Partner drug (e.g., Sulfadiazine; stock solution in appropriate solvent)
-
96-well microplates
-
β-galactosidase reporter assay system or similar method for quantifying parasite viability
-
Plate reader
Methodology:
-
Cell Culture: Culture HFF cells in T-75 flasks until confluent. Harvest the cells and seed them into 96-well plates at a density of 2 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence.
-
Parasite Infection: Infect the HFF monolayers with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5.
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the partner drug.
-
For synergy testing, use a fixed-ratio combination design (e.g., based on the IC₅₀ of each drug) or a checkerboard titration.
-
Add the drugs to the infected cells 2 hours post-infection. Include appropriate controls (untreated infected cells, cells treated with each drug alone, and uninfected cells).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Parasite Growth:
-
If using a reporter strain (e.g., expressing β-galactosidase), lyse the cells and perform the enzymatic assay according to the manufacturer's instructions.
-
Alternatively, parasite growth can be assessed by qPCR targeting a T. gondii-specific gene.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI).
-
Protocol 2: In Vivo Efficacy of this compound Combination Therapy in a Murine Model of Acute Toxoplasmosis
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner drug in a mouse model of acute toxoplasmosis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
This compound (formulated for oral or parenteral administration)
-
Partner drug (e.g., Sulfadiazine; formulated for administration)
-
Vehicle control
-
Sterile phosphate-buffered saline (PBS)
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Infection: Infect mice intraperitoneally with 1 x 10³ tachyzoites of the T. gondii RH strain in 200 µL of PBS.
-
Treatment:
-
Randomly divide the mice into treatment groups (e.g., vehicle control, this compound alone, partner drug alone, and this compound + partner drug combination).
-
Begin treatment 24 hours post-infection and continue for a specified duration (e.g., 10 days). Administer drugs via the appropriate route (e.g., oral gavage).
-
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and record survival.
-
Assessment of Parasite Burden:
-
At the end of the treatment period (or at a predetermined time point), euthanize a subset of mice from each group.
-
Collect brain and other relevant tissues.
-
Quantify the parasite burden in the tissues using qPCR or by counting brain cysts after a longer infection period with a cyst-forming strain.
-
-
Data Analysis:
-
Compare survival rates between groups using Kaplan-Meier survival analysis.
-
Compare parasite burdens between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Mandatory Visualizations
References
- 1. Dihydrofolate reductase as a target for chemotherapy in parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Toxoplasmosis Medication: Sulfonamide, Antibiotics, Other, Lincosamide Antimicrobials, Antiprotozoal Agents, Macrolides, Corticosteroids, Antidotes, Cycloplegics/Mydriatics [emedicine.medscape.com]
Application Notes and Protocols: Development of a Fanotaprim-Resistant Toxoplasma gondii Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of a Fanotaprim-resistant Toxoplasma gondii cell line. The protocols outlined below are adapted from established methods for inducing and characterizing drug resistance in T. gondii, particularly with inhibitors of the folate pathway, such as pyrimethamine. This compound, a dihydrofolate reductase (DHFR) inhibitor, is expected to elicit resistance mechanisms similar to those observed with other DHFR inhibitors.
Introduction to Drug Resistance in Toxoplasma gondii
Toxoplasma gondii is a protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection.[1][2] Treatment options are limited, and the emergence of drug-resistant strains is a significant concern.[1][2][3] The primary drug targets in T. gondii are within the folate biosynthesis pathway, which is essential for parasite replication. Drugs like pyrimethamine and sulfadiazine are commonly used in combination to inhibit dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), respectively. Resistance to these drugs can arise through mutations in the target enzymes.
This document details the workflow for generating a this compound-resistant T. gondii cell line through chemical mutagenesis and continuous drug pressure, followed by characterization of the resistant phenotype.
Experimental Workflow
The overall workflow for developing and characterizing a this compound-resistant T. gondii cell line is depicted below.
Caption: Experimental workflow for generating a this compound-resistant T. gondii line.
Data Presentation
Table 1: Comparative IC50 Values of Wild-Type and Putative this compound-Resistant T. gondii
| T. gondii Strain | Drug | IC50 (µM) | Fold Resistance |
| Wild-Type (RH) | This compound | Expected to be low | 1x |
| This compound-Resistant | This compound | Expected to be significantly higher | >10x |
| Wild-Type (RH) | Pyrimethamine | Reference value | 1x |
| This compound-Resistant | Pyrimethamine | To be determined (cross-resistance) | - |
| Wild-Type (RH) | Sulfadiazine | Reference value | 1x |
| This compound-Resistant | Sulfadiazine | To be determined (cross-resistance) | - |
Note: IC50 values for this compound are hypothetical and need to be determined experimentally. Reference IC50 values for pyrimethamine and sulfadiazine can vary between studies but serve as a benchmark. The RH strain of T. gondii is often used in such studies due to its rapid replication in vitro.
Table 2: Potential Mutations in the DHFR Gene of this compound-Resistant T. gondii
| Mutation Location (Amino Acid Change) | Associated Drug Resistance | Reference |
| Trp25 -> Arg | Pyrimethamine | |
| Leu98 -> Ser | Pyrimethamine | |
| Leu134 -> His | Pyrimethamine | |
| Novel mutations | This compound | To be identified |
Note: Mutations listed are known to confer pyrimethamine resistance and are strong candidates for investigation in this compound-resistant lines due to the similar mechanism of action.
Experimental Protocols
Protocol 1: Induction of Drug Resistance by Chemical Mutagenesis and Drug Pressure
Objective: To generate a population of T. gondii with increased resistance to this compound.
Materials:
-
T. gondii tachyzoites (e.g., RH strain)
-
Human foreskin fibroblast (HFF) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
N-ethyl-N-nitrosourea (ENU)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Methodology:
-
Parasite Preparation: Culture T. gondii tachyzoites in HFF monolayers until host cells are extensively lysed. Harvest parasites by passing the culture supernatant through a 27-gauge needle and filtering through a 5.0 µm filter to remove host cell debris.
-
Chemical Mutagenesis:
-
Resuspend freshly harvested tachyzoites in serum-free DMEM.
-
Treat the parasites with a sub-lethal concentration of ENU (e.g., 50-100 µg/mL) for 4 hours at 37°C. This step is adapted from methods used to generate other drug-resistant T. gondii strains.
-
Wash the mutagenized parasites three times with fresh DMEM to remove the mutagen.
-
-
Infection of HFF Monolayers: Infect fresh HFF monolayers with the mutagenized parasites.
-
Initial Drug Selection: After 24 hours of infection, replace the culture medium with medium containing a low concentration of this compound (e.g., at the IC50 concentration for the wild-type strain).
-
Stepwise Increase in Drug Pressure:
-
Maintain the infected cultures under continuous drug pressure.
-
Once parasite replication is observed, gradually increase the concentration of this compound in the culture medium. This process of progressive culture in permissive drug levels has been successful in selecting for artemisinin-resistant mutants.
-
Continue this stepwise selection until a parasite population capable of replicating in a significantly higher concentration of this compound is established. This method has been successfully used to generate sulfadiazine-resistant mutants with a 300-fold increase in resistance.
-
-
Clonal Isolation: Isolate individual resistant clones by limiting dilution or plaque assay to ensure a genetically homogenous population for further characterization.
Protocol 2: Determination of 50% Inhibitory Concentration (IC50)
Objective: To quantify the level of resistance to this compound and assess cross-resistance to other drugs.
Materials:
-
Wild-type and putative this compound-resistant T. gondii tachyzoites
-
HFF cells
-
96-well microtiter plates
-
This compound, pyrimethamine, and sulfadiazine stock solutions
-
Reagents for a parasite growth assay (e.g., β-galactosidase assay for engineered parasites or DNA-based assays like qPCR)
Methodology:
-
Cell Seeding: Seed HFF cells into 96-well plates and allow them to form a confluent monolayer.
-
Drug Dilution Series: Prepare a serial dilution of this compound and other drugs to be tested (e.g., pyrimethamine, sulfadiazine) in culture medium.
-
Infection: Infect the HFF monolayers with either wild-type or resistant T. gondii tachyzoites.
-
Drug Treatment: Immediately after infection, add the drug dilutions to the respective wells. Include untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Growth Assessment: Quantify parasite growth using a suitable assay.
-
IC50 Calculation: Plot the parasite growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis (dose-response curve).
Protocol 3: Genotypic Characterization of the DHFR Gene
Objective: To identify mutations in the DHFR gene that may confer resistance to this compound.
Materials:
-
Genomic DNA from wild-type and this compound-resistant T. gondii
-
Primers specific for the T. gondii DHFR gene
-
PCR reagents
-
DNA sequencing reagents and equipment
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from both wild-type and resistant parasite populations.
-
PCR Amplification: Amplify the coding sequence of the DHFR gene using specific primers.
-
DNA Sequencing: Sequence the PCR products and compare the sequences from the resistant clones to the wild-type sequence to identify any mutations.
-
Sequence Analysis: Analyze the identified mutations to determine if they result in amino acid substitutions in the DHFR protein. Mutations conferring resistance to pyrimethamine have been identified in the DHFR gene.
Signaling Pathway Visualization
The folate biosynthesis pathway is a critical target for anti-Toxoplasma drugs. The diagram below illustrates the key enzymes and the points of inhibition by antifolate drugs.
Caption: Inhibition of the T. gondii folate biosynthesis pathway by antifolate drugs.
Conclusion
The development of a this compound-resistant T. gondii cell line is a critical step in understanding the mechanisms of resistance to this novel DHFR inhibitor. The protocols provided herein offer a systematic approach to generating and characterizing such a cell line. The resulting resistant parasites will be invaluable tools for validating the mechanism of action of this compound, identifying resistance markers, and screening for new compounds that can overcome resistance. This research is essential for the continued development of effective therapies against toxoplasmosis.
References
Application Notes and Protocols for Fanotaprim Administration in Experimental Animals
Disclaimer: Due to the limited availability of public information on the preclinical administration of Fanotaprim, this document provides detailed protocols and pharmacokinetic data for Trimethoprim, a structurally and mechanistically similar dihydrofolate reductase inhibitor. These notes and protocols should serve as a foundational guide for researchers, with the understanding that specific parameters may need to be optimized for this compound.
Introduction
This compound is a novel dihydrofolate reductase (DHFR) inhibitor. As a member of this class of antimicrobial agents, it disrupts the folic acid synthesis pathway in susceptible organisms, which is crucial for DNA synthesis and cell growth. This document outlines generalized protocols for the intravenous and oral administration of compounds like this compound in common experimental animal models, specifically rats and dogs, and provides representative pharmacokinetic data from studies with Trimethoprim.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound acts by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this step, this compound effectively halts DNA replication and cell proliferation in susceptible microorganisms.
Figure 1: Mechanism of action of this compound as a DHFR inhibitor.
Administration Routes and Pharmacokinetics in Rats
Quantitative Data Summary (Trimethoprim in Rats)
The following table summarizes the pharmacokinetic parameters of Trimethoprim in rats following intravenous and oral administration.
| Parameter | Intravenous (25 mg/kg) | Oral |
| Animal Model | Male Sprague-Dawley Rats | Not Specified |
| Cmax | Not applicable | Data not available |
| Tmax | Not applicable | Data not available |
| AUC | 5729 µg·min/mL | Data not available |
| Half-life (t½) | 99 min[1] | Data not available |
| Clearance | 40 mL/min/kg[1] | Data not available |
| Volume of Distribution (Vd) | 2097 mL/kg[1] | Data not available |
Experimental Protocols for Rats
This protocol describes the standard procedure for intravenous administration in rats.
Materials:
-
Appropriate animal restrainer
-
Sterile syringes (1-3 mL)
-
Sterile hypodermic needles (25-27G)
-
70% Isopropyl alcohol
-
Gauze
-
Heat source for tail warming
Procedure:
-
Preparation: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the rat in a suitable restraint device to immobilize the tail.
-
Site Preparation: Clean the tail with 70% isopropyl alcohol.
-
Injection:
-
Position the needle with the bevel facing up, parallel to the vein.
-
Insert the needle into the distal portion of the lateral tail vein. A "flash" of blood in the needle hub confirms correct placement.
-
Slowly inject the substance. Monitor for any signs of extravasation (swelling or bleb formation).
-
If resistance is met or swelling occurs, withdraw the needle and re-attempt at a more proximal site.
-
-
Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Figure 2: Workflow for intravenous administration in rats.
This protocol outlines the procedure for administering a precise oral dose to rats.
Materials:
-
Appropriate size gavage needle (16-18 gauge for adult rats)
-
Syringe
-
Scale for weighing the animal
Procedure:
-
Dosage Calculation: Weigh the rat to determine the correct volume of the substance to be administered (typically 5-10 mL/kg).
-
Restraint: Restrain the rat firmly but gently, holding it in an upright position. Extend the head and neck to create a straight line from the mouth to the stomach.
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced.
-
Crucially, if any resistance is met, do not force the needle. This may indicate entry into the trachea. Withdraw and re-attempt.
-
-
Administration: Once the needle is correctly positioned in the stomach, administer the substance slowly.
-
Withdrawal: After administration, gently withdraw the gavage needle.
-
Monitoring: Return the animal to its cage and observe for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.
Figure 3: Workflow for oral gavage administration in rats.
Administration Routes and Pharmacokinetics in Dogs
Quantitative Data Summary (Trimethoprim in Dogs)
The following table presents pharmacokinetic data for Trimethoprim in dogs after oral and subcutaneous administration.
| Parameter | Oral (30 mg/kg combined with sulfadiazine) | Subcutaneous |
| Animal Model | Healthy Adult Dogs | Healthy Adult Dogs |
| Cmax | Reached at 1 hour | Data not available |
| Tmax | 1 hour | Data not available |
| AUC | Data not available | Data not available |
| Half-life (t½) | 2.5 hours[2] | Data not available |
| Bioavailability | Rapidly absorbed | Data not available |
Experimental Protocols for Dogs
Materials:
-
Appropriate size IV catheter (e.g., 20-22G)
-
Sterile syringes
-
IV fluid line and pump (if applicable)
-
Clippers
-
Antiseptic scrub and solution
-
Tape
Procedure:
-
Restraint: Have a trained handler restrain the dog in a comfortable and secure position (sternal or lateral recumbency).
-
Site Selection and Preparation: The cephalic vein is a common site for IV catheterization. Clip the hair over the selected vein and perform an aseptic preparation of the skin.
-
Catheter Placement:
-
Have an assistant occlude the vein proximal to the insertion site.
-
Insert the catheter into the vein. A flash of blood will indicate successful placement.
-
Advance the catheter into the vein and then withdraw the stylet.
-
Secure the catheter in place with tape.
-
-
Administration:
-
Connect the syringe or IV line to the catheter port.
-
Administer the substance at the desired rate. For bolus injections, administer slowly. For infusions, use an infusion pump for precise control.
-
-
Post-administration: Flush the catheter with sterile saline to ensure the full dose is delivered and to maintain patency.
-
Monitoring: Monitor the dog for any signs of adverse reactions during and after administration.
References
Application Notes and Protocols: Plaque Assay for Assessing Fanotaprim Efficacy Against Toxoplasma gondii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoplasma gondii is a ubiquitous intracellular protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infections. The folate metabolic pathway is a crucial target for anti-toxoplasma drug development, as the parasite relies on its own dihydrofolate reductase (DHFR) enzyme for DNA synthesis and replication.[1][2] Fanotaprim is a potent inhibitor of T. gondii DHFR (tgDHFR), demonstrating significant parasiticidal and antiproliferative effects.[3] This document provides a detailed protocol for utilizing a plaque assay to quantify the efficacy of this compound against T. gondii tachyzoites, the rapidly replicating stage of the parasite responsible for acute infection.
The plaque assay is a well-established method for determining the viability and lytic cycle of T. gondii in vitro.[4][5] Each plaque represents a zone of host cell lysis initiated by a single parasite. By measuring the number and size of these plaques in the presence of varying concentrations of an antimicrobial agent, the inhibitory effect of the compound can be quantitatively assessed.
This compound: A Potent Inhibitor of Toxoplasma gondii DHFR
This compound is a dihydrofolate reductase inhibitor with high selectivity for the parasite's enzyme over the human counterpart. This selectivity is crucial for minimizing host toxicity, a significant concern with other DHFR inhibitors like pyrimethamine. The inhibition of tgDHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of thymidylate, which is essential for DNA synthesis and repair.
| Compound | Target | IC50 (nM) | EC50 (nM) | Host Cell Line (for EC50) |
| This compound | tgDHFR | 1.57 | 13 | T. gondii (RH strain) |
| This compound | hDHFR | 308 | 7300 | MCF-7 |
Table 1: In vitro efficacy of this compound against T. gondii DHFR and tachyzoites, and human DHFR and a human cell line.
Signaling Pathway and Drug Target
The following diagram illustrates the folate metabolic pathway in Toxoplasma gondii and the inhibitory action of this compound.
Caption: Inhibition of T. gondii DHFR by this compound blocks DNA synthesis.
Experimental Protocol: Plaque Assay
This protocol details the steps to assess the efficacy of this compound against the RH strain of T. gondii using a plaque assay in a 24-well plate format with Vero cells as the host.
Materials
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Vero cells (or other suitable host cells like human foreskin fibroblasts - HFFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete DMEM)
-
DMEM with 1% FBS (Infection Medium)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Methanol (100%, ice-cold)
-
Crystal Violet staining solution (0.5% w/v in 20% methanol)
-
24-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow
Caption: Step-by-step workflow for the T. gondii plaque assay.
Step-by-Step Methodology
-
Host Cell Seeding:
-
Culture Vero cells in Complete DMEM.
-
Trypsinize and resuspend the cells.
-
Seed 24-well plates with approximately 5 x 10^4 Vero cells per well in 1 mL of Complete DMEM.
-
Incubate for 24-48 hours at 37°C with 5% CO2, or until a confluent monolayer is formed.
-
-
Preparation of this compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in Infection Medium. A suggested concentration range to test, based on the known EC50, would be from 0.1 nM to 1 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 nM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well (typically ≤ 0.1%).
-
-
Parasite Preparation and Infection:
-
Harvest freshly egressed T. gondii tachyzoites from a heavily infected culture flask.
-
Pass the parasites through a 27-gauge needle to lyse host cells, followed by filtration through a 3.0 µm polycarbonate filter to remove host cell debris.
-
Count the tachyzoites using a hemocytometer.
-
Dilute the parasites in Infection Medium to a concentration that will result in approximately 100 tachyzoites per well.
-
Aspirate the Complete DMEM from the confluent Vero cell monolayers and wash once with PBS.
-
Infect the monolayers by adding the 100 tachyzoites in a small volume (e.g., 100 µL) of Infection Medium to each well. Allow the parasites to invade for 2 hours.
-
-
Treatment:
-
After the 2-hour invasion period, carefully aspirate the inoculum and add 1 mL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include a "no treatment" control with Infection Medium only.
-
-
Incubation:
-
Incubate the plates undisturbed in a humidified incubator at 37°C with 5% CO2 for 7 to 10 days.
-
-
Fixation and Staining:
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash the monolayer once with PBS.
-
Fix the cells by adding 500 µL of ice-cold 100% methanol to each well and incubating for 10 minutes at room temperature.
-
Aspirate the methanol and allow the plate to air dry completely.
-
Add 500 µL of Crystal Violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Remove the stain and wash the wells gently with water until no excess stain is observed in the wash.
-
Allow the plate to air dry.
-
-
Data Collection and Analysis:
-
Visually count the number of plaques in each well. An inverted microscope or a stereomicroscope can be used.
-
The area of the plaques can also be measured using imaging software such as ImageJ.
-
Calculate the percentage of plaque formation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Expected Results and Data Presentation
The number and size of plaques are expected to decrease with increasing concentrations of this compound. The results can be summarized in the following table format:
| This compound (nM) | Mean Plaque Count (± SD) | Mean Plaque Area (± SD) | % Inhibition |
| 0 (Vehicle Control) | 0 | ||
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Example of data presentation for this compound plaque assay results.
Conclusion
This plaque assay protocol provides a robust and quantitative method for evaluating the efficacy of this compound against Toxoplasma gondii. By following this detailed methodology, researchers can obtain reliable data to further characterize the anti-parasitic activity of this promising DHFR inhibitor. The high potency and selectivity of this compound make it an important candidate for the development of new and improved treatments for toxoplasmosis.
References
- 1. Changes in enzyme activity and expression of DHFR of Toxoplasma gondii by antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective peptide inhibitors of bifunctional thymidylate synthase-dihydrofolate reductase from Toxoplasma gondii provide insights into domain–domain communication and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fanotaprim's Effect on Toxoplasma gondii Replication Rate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing toxoplasmosis, a disease of significant concern for immunocompromised individuals and in congenital infections. The parasite's ability to rapidly replicate within a host cell is a key determinant of its virulence and pathogenesis. Fanotaprim, a potent dihydrofolate reductase (DHFR) inhibitor, presents a promising therapeutic candidate against T. gondii. This document provides detailed application notes and experimental protocols to assess the efficacy of this compound in inhibiting the replication of T. gondii tachyzoites, the parasite's rapidly dividing stage.
This compound targets the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and certain amino acids. By inhibiting T. gondii DHFR (tgDHFR), this compound effectively halts DNA synthesis, thereby preventing parasite proliferation.[1] The high selectivity of this compound for tgDHFR over human DHFR (hDHFR) underscores its potential as a targeted therapeutic with a favorable safety profile.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against Toxoplasma gondii and its selectivity for the parasite's dihydrofolate reductase enzyme.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Metric | Concentration (nM) |
| T. gondii DHFR (tgDHFR) | IC₅₀ | 1.57 |
| Human DHFR (hDHFR) | IC₅₀ | 308 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Antiproliferative and Cytotoxic Effects of this compound
| Organism/Cell Line | Metric | Concentration (nM) |
| T. gondii (RH strain) | EC₅₀ | 13 |
| Human Breast Cancer (MCF-7) | EC₅₀ | 7300 |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the competitive inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA replication and cell division. By blocking DHFR, this compound depletes the pool of tetrahydrofolate, leading to the cessation of T. gondii replication.
Experimental Protocols
This section details the methodologies for key experiments to measure the effect of this compound on the replication rate of T. gondii.
Protocol 1: Parasite Replication Rate by Intracellular Parasite Counting
This protocol determines the effect of this compound on the proliferation of T. gondii by directly counting the number of parasites within individual parasitophorous vacuoles over time.
Materials:
-
Host cells (e.g., human foreskin fibroblasts (HFF) or Vero cells)
-
T. gondii tachyzoites (e.g., RH strain)
-
Complete growth medium (e.g., DMEM with 10% FBS, 2 mM L-glutamine, and penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against a T. gondii surface antigen (e.g., rabbit anti-SAG1)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Mounting medium
-
24-well plates with glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed host cells onto sterile glass coverslips in 24-well plates at a density that will result in a confluent monolayer the next day. Incubate at 37°C in 5% CO₂.
-
Parasite Infection: The following day, replace the medium with fresh growth medium. Infect the host cell monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 1. Allow parasites to invade for 2 hours at 37°C in 5% CO₂.
-
Drug Treatment: After the 2-hour invasion period, wash the monolayer three times with PBS to remove extracellular parasites. Add fresh growth medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the infected and treated cells for 24 hours at 37°C in 5% CO₂.
-
Fixation and Permeabilization: After 24 hours, wash the cells twice with PBS and fix with 4% PFA for 20 minutes at room temperature. Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Wash twice with PBS and block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-SAG1) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting and Microscopy: Mount the coverslips onto glass slides using mounting medium. Visualize the slides using a fluorescence microscope.
-
Data Analysis: For each treatment condition, count the number of parasites in at least 100 randomly selected parasitophorous vacuoles. Calculate the average number of parasites per vacuole for each concentration of this compound.
Protocol 2: Plaque Assay to Assess Parasite Lytic Cycle
This assay evaluates the overall lytic cycle of T. gondii, including invasion, replication, and host cell lysis, in the presence of this compound.
Materials:
-
Host cells (e.g., HFFs)
-
T. gondii tachyzoites
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Crystal violet staining solution (0.1% crystal violet in 20% methanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Parasite Infection and Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Infect the confluent host cell monolayers with approximately 100-200 freshly harvested tachyzoites per well.
-
Immediately after infection, replace the medium with the prepared this compound dilutions. Include a vehicle control.
-
-
Incubation: Incubate the plates undisturbed for 7-10 days at 37°C in 5% CO₂ to allow for plaque formation.
-
Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the monolayers with PBS.
-
Fix the cells with 4% PFA for 20 minutes.
-
Stain the fixed monolayers with crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Plaques will appear as clear zones where the host cells have been lysed.
-
Count the number of plaques in each well.
-
Measure the area of the plaques using imaging software (e.g., ImageJ).
-
Compare the number and size of plaques in this compound-treated wells to the control wells.
-
Protocol 3: High-Content Imaging (HCI) for Automated Replication Analysis
This protocol utilizes automated microscopy and image analysis to provide a high-throughput method for quantifying parasite proliferation and host cell viability simultaneously.
Materials:
-
Host cells (e.g., HFFs)
-
T. gondii tachyzoites (can be a fluorescent reporter strain for easier detection)
-
Complete growth medium
-
This compound stock solution
-
96-well or 384-well clear-bottom imaging plates
-
Hoechst 33342 or DAPI for nuclear staining
-
Antibodies for immunofluorescence (if not using a reporter parasite strain)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed host cells into imaging plates at an appropriate density.
-
Infection and Treatment: Infect cells with T. gondii and treat with a range of this compound concentrations as described in Protocol 1.
-
Staining: After the desired incubation period (e.g., 24 or 48 hours), fix the cells and stain with a nuclear stain (e.g., Hoechst 33342) to label both host and parasite nuclei. If a non-fluorescent parasite strain is used, perform immunofluorescence as in Protocol 1.
-
Image Acquisition: Acquire images using a high-content imaging system. Capture images from multiple fields per well in both the nuclear stain channel and the parasite-specific channel (if applicable).
-
Image Analysis: Use the system's software to perform automated image analysis:
-
Host Cell Segmentation: Identify and count host cell nuclei based on the nuclear stain.
-
Parasite/Vacuole Identification: Identify and count parasitophorous vacuoles or individual parasites.
-
Data Extraction: The software will quantify various parameters per well, including:
-
Number of host cells
-
Number of parasitophorous vacuoles
-
Number of parasites per vacuole
-
Percentage of infected cells
-
-
-
Data Calculation:
-
Parasite Proliferation Inhibition (PPI): Calculate the reduction in the average number of parasites per vacuole in treated wells compared to the control.
-
Host Cell Viability: Determine the number of host cells in treated wells relative to the control to assess cytotoxicity.
-
IC₅₀/EC₅₀ Determination: Plot the dose-response curves for PPI and host cell viability to determine the IC₅₀ and EC₅₀ values for this compound.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to accurately measure the inhibitory effects of this compound on Toxoplasma gondii replication. The quantitative data confirms the potent and selective activity of this compound, making it a strong candidate for further investigation in the development of novel anti-toxoplasmosis therapies. The detailed experimental procedures will enable reproducible and robust evaluation of this compound and other potential drug candidates.
References
Application Notes and Protocols: Fanotaprim in Parasite Folate Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fanotaprim (also known as VYR-006) is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial agents.[4] In parasites, which often rely on de novo folate synthesis, inhibition of DHFR leads to a disruption of DNA replication and cell division, ultimately causing parasite death.[4] this compound has demonstrated significant activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. These notes provide an overview of this compound's application in studying parasite folate metabolism, along with detailed protocols for its use in in vitro and in vivo models.
Mechanism of Action
This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids. By blocking this step, this compound depletes the pool of THF, thereby halting DNA synthesis and cell proliferation.
A key advantage of this compound is its high selectivity for the parasite's DHFR enzyme over the human counterpart, which is crucial for minimizing host toxicity.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Organism | Parameter | Value | Reference |
| Toxoplasma gondii DHFR (tgDHFR) | IC50 | 1.57 nM | |
| Human DHFR (hDHFR) | IC50 | 308 nM | |
| Selectivity (hDHFR/tgDHFR) | Ratio | ~196-fold | |
| Toxoplasma gondii (RH strain) | EC50 | 13 nM | |
| Toxoplasma gondii (GT1, ME49, CTG, RUB, VAND strains) | EC50 Range | 7.6 - 29.8 nM | |
| Human Breast Cancer Cell Line (MCF-7) | EC50 | 7300 nM |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Murine Model of Acute Toxoplasmosis
| Parameter | Dosage | Value | Reference |
| Survival (30 days) | 10 mg/kg (p.o., daily for 7 days) | 100% | |
| Clearance (CL) | 1 mg/kg (i.v.) | 10.6 mL/min/kg | |
| Volume of Distribution (Vd) | 1 mg/kg (i.v.) | 1.14 L/kg | |
| Half-life (t1/2) | 1 mg/kg (i.v.) | 3.9 hours | |
| Bioavailability (F) | 0.83 mg/kg (p.o.) | 47.3% | |
| Maximum Concentration (Cmax) | 0.83 mg/kg (p.o.) | 178 ng/mL | |
| Time to Maximum Concentration (Tmax) | 0.83 mg/kg (p.o.) | 0.05 hours | |
| Area Under the Curve (AUC0-last) | 0.83 mg/kg (p.o.) | 750 ng·h/mL |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the parasite folate pathway by this compound.
Caption: Workflow for in vitro determination of this compound's EC50.
Caption: Workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Protocol 1: Determination of In Vitro Half Maximal Effective Concentration (EC50) of this compound against Toxoplasma gondii
Objective: To determine the concentration of this compound that inhibits 50% of T. gondii proliferation in a host cell culture.
Materials:
-
Host cells (e.g., human foreskin fibroblasts - HFFs)
-
Toxoplasma gondii tachyzoites (e.g., RH strain)
-
Complete growth medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Assay for parasite viability (e.g., qPCR targeting a parasite-specific gene, or a reporter strain expressing luciferase or β-galactosidase)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Methodology:
-
Host Cell Seeding:
-
Culture HFFs to confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete growth medium and count them.
-
Seed 1 x 10^4 HFFs per well in a 96-well plate and incubate overnight at 37°C, 5% CO2 to allow for attachment.
-
-
Parasite Infection:
-
Harvest fresh T. gondii tachyzoites from a heavily infected HFF monolayer.
-
Count the tachyzoites and dilute them in complete growth medium to achieve a multiplicity of infection (MOI) of 0.5-1.0.
-
Remove the medium from the HFF-seeded plate and infect the cells with the tachyzoite suspension.
-
Incubate for 2-4 hours to allow for parasite invasion.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., pyrimethamine).
-
After the invasion period, carefully remove the inoculum and add 100 µL of the different this compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Quantification of Parasite Growth:
-
If using qPCR:
-
Wash the cells with PBS.
-
Extract genomic DNA from each well.
-
Perform qPCR using primers specific for a T. gondii gene (e.g., the 529 bp repeat element) and a host cell gene for normalization.
-
-
If using a reporter strain:
-
Lyse the cells according to the specific reporter assay protocol.
-
Measure the reporter signal (luminescence or absorbance) using a plate reader.
-
-
-
Data Analysis:
-
Normalize the parasite growth in the treated wells to the vehicle control.
-
Plot the percentage of parasite inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis
Objective: To evaluate the ability of this compound to protect mice from a lethal T. gondii infection.
Materials:
-
Female CD-1 or similar mouse strain (6-8 weeks old)
-
Virulent Toxoplasma gondii strain (e.g., RH or Me49)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sterile PBS
-
Syringes and gavage needles
-
Animal housing and monitoring facilities
Methodology:
-
Parasite Preparation:
-
Harvest tachyzoites from cell culture or the peritoneal fluid of a previously infected mouse.
-
Wash the parasites in sterile PBS and count them.
-
Dilute the parasites in PBS to the desired concentration for infection (e.g., 1 x 10^3 tachyzoites per 200 µL).
-
-
Infection of Mice:
-
Randomly assign mice to treatment and control groups (n=5-10 per group).
-
Infect each mouse intraperitoneally with the prepared parasite suspension.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 5, 10 mg/kg).
-
Beginning 24 hours post-infection, administer the this compound suspension or vehicle alone to the respective groups via oral gavage.
-
Continue daily treatment for 7 consecutive days.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for 30 days.
-
The primary endpoint is survival.
-
-
Data Analysis:
-
Plot survival curves for each group using the Kaplan-Meier method.
-
Compare the survival rates between the treatment and control groups using a log-rank test.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol.
Conclusion
This compound is a promising new agent for the study and potential treatment of parasitic diseases, particularly toxoplasmosis. Its high potency and selectivity for the parasite DHFR enzyme make it a valuable tool for investigating the intricacies of folate metabolism in these organisms. The provided protocols offer a framework for researchers to evaluate the efficacy of this compound and similar compounds in both in vitro and in vivo settings. Further research is warranted to explore its activity against other parasites that rely on the folate pathway and to fully elucidate its clinical potential.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Fanotaprim In Vitro Assays
Welcome to the technical support center for Fanotaprim in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational dihydrofolate reductase (DHFR) inhibitor.[1] DHFR is a critical enzyme in the folic acid pathway, responsible for converting dihydrofolate into tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and cellular replication. By inhibiting DHFR, this compound disrupts these processes, leading to cell death.[1]
Q2: I am observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the common causes?
Inconsistent MIC values can arise from several factors. The most common sources of variability include:
-
Inoculum Size: The density of the bacterial culture used in the assay is critical. An inoculum that is too high can lead to falsely elevated MICs, while an inoculum that is too low can result in falsely low MICs.
-
Media Composition: The type and batch of growth medium can significantly impact results. Variations in pH, cation concentration, or the presence of interfering substances can affect the activity of the compound. For DHFR inhibitors like this compound, high levels of thymidine in the medium can antagonize the drug's effect, leading to inaccurate results.
-
Incubation Time and Temperature: Deviations from the recommended incubation time and temperature can alter bacterial growth rates and, consequently, the apparent MIC.
-
Plate Type: The material of the microtiter plates can be a source of variability. Some compounds may adhere to the plastic, reducing the effective concentration in the well.
-
Compound Stability: Degradation of this compound in the assay medium over the incubation period can lead to inconsistent results.
Q3: My MIC results show "skipped wells." How should I interpret this?
"Skipped wells" refer to the phenomenon where bacterial growth is observed at higher concentrations of an antimicrobial agent, while no growth is seen at lower concentrations. This can be caused by technical errors, such as improper serial dilutions, or a paradoxical effect of the compound. If skipped wells are observed, it is recommended to repeat the assay, paying close attention to the dilution technique.
Q4: Are there specific quality control strains that should be used for this compound assays?
While specific QC strains for this compound may not be established, it is standard practice to include well-characterized reference strains in each assay. For antibacterial susceptibility testing, strains such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922 are commonly used. These strains have known MIC ranges for many antibiotics and can help ensure the assay is performing correctly.
Troubleshooting Guides
Issue 1: Higher-than-Expected MIC Values
| Possible Cause | Recommended Troubleshooting Steps |
| High Inoculum Density | Prepare a fresh bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Ensure proper dilution to achieve the target final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL). |
| Antagonism from Media Components | Use a defined, low-thymidine medium, such as Mueller-Hinton Broth (MHB), for susceptibility testing of DHFR inhibitors. Test different batches of media to rule out batch-to-batch variability. |
| Compound Degradation | Prepare fresh stock solutions of this compound for each experiment. If instability is suspected, perform a time-course experiment to assess the compound's stability in the assay medium. |
| Bacterial Resistance | The bacterial strain may have intrinsic or acquired resistance to DHFR inhibitors. Consider sequencing the dfr gene to identify mutations that may confer resistance. |
Issue 2: No Zone of Inhibition in Disk Diffusion Assays
| Possible Cause | Recommended Troubleshooting Steps |
| Incorrect Disk Potency | Ensure that the disks are not expired and have been stored correctly. Use disks from a reputable supplier. Confirm the concentration of this compound impregnated on the disk. |
| Inappropriate Agar Depth | The depth of the agar in the petri dish affects the diffusion of the compound. Ensure a uniform agar depth as recommended by standardized protocols (e.g., 4 mm for the Kirby-Bauer test). |
| High Inoculum Density | A lawn of bacteria that is too dense can obscure zones of inhibition. Use a standardized inoculum (0.5 McFarland) and ensure even spreading on the agar surface. |
| Compound Insolubility | This compound may have limited solubility in the agar. Ensure the compound is adequately dissolved in the solvent used for disk preparation. |
Data Presentation
Due to the limited availability of public data on the antibacterial spectrum of this compound, the following tables present illustrative MIC data for structurally similar dihydrofolate reductase inhibitors against common bacterial pathogens. This data is intended to provide a comparative context for researchers.
Table 1: Illustrative MIC Values for Novel DHFR Inhibitors against Gram-Positive Bacteria
| Organism | Compound A (µg/mL) | Compound B (µg/mL) | Trimethoprim (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.015 - 0.25 | 0.03 - 0.5 | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 0.015 - 0.25 | 0.06 - 1 | >32 |
| Streptococcus pneumoniae | 0.06 - 0.12 | 0.12 - 0.5 | 1 - 8 |
| Enterococcus faecalis | ≤0.015 - 0.06 | 0.03 - 0.12 | >64 |
Table 2: Illustrative MIC Values for Novel DHFR Inhibitors against Gram-Negative Bacteria
| Organism | Compound C (µg/mL) | Compound D (µg/mL) | Trimethoprim (µg/mL) |
| Escherichia coli | 2 - 8 | 4 - 16 | 0.5 - 4 |
| Klebsiella pneumoniae | 4 - 16 | 8 - 32 | 1 - >64 |
| Pseudomonas aeruginosa | >64 | >64 | >64 |
| Haemophilus influenzae | 0.5 - 2 | 1 - 4 | 0.12 - 1 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism from a non-selective agar plate.
-
Inoculate into a suitable broth and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Perform a final dilution of this adjusted suspension in CAMHB to achieve the target inoculum density of approximately 5 x 10^5 CFU/mL in the final assay volume.
-
-
This compound Dilution:
-
Prepare a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well before adding the inoculum should be half the final assay volume (e.g., 50 µL for a final volume of 100 µL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Dihydrofolate Reductase (DHFR) inhibition pathway by this compound.
Caption: Standard experimental workflow for MIC determination.
References
Optimizing Fanotaprim concentration for maximum parasite inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Fanotaprim for maximum parasite inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of parasites. By blocking DHFR, this compound prevents the synthesis of tetrahydrofolate, a necessary cofactor for DNA synthesis and the production of certain amino acids, ultimately leading to the inhibition of parasite growth and replication.
Q2: How do I determine the optimal concentration of this compound for my specific parasite of interest?
A2: The optimal concentration, often represented as the half-maximal inhibitory concentration (IC50), can vary between different parasite species and even strains. It is recommended to perform a dose-response assay to determine the IC50 for your specific parasite. A typical starting point for dose-response curves is to use a wide range of concentrations, for example, from 0.1 nM to 100 µM.
Q3: What are the common solvents for dissolving this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic to the parasites. It is advisable to keep the final DMSO concentration below 0.5%.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to have a synergistic effect when used in combination with inhibitors of dihydropteroate synthase (DHPS), such as dapsone or sulfadoxine. This dual-inhibition approach blocks two key enzymes in the folate biosynthesis pathway, which can lead to enhanced parasite inhibition and may help to overcome potential drug resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | Inconsistent parasite density at the start of the assay. Inaccurate drug dilutions. Variation in incubation time or conditions. | Ensure a consistent and accurate parasite count for each assay. Prepare fresh drug dilutions for each experiment and verify pipetting accuracy. Strictly adhere to the standardized incubation time, temperature, and gas composition. |
| No significant parasite inhibition observed even at high concentrations. | The parasite species may have intrinsic resistance to this compound. The drug may have degraded. Issues with the assay setup (e.g., faulty reagents). | Consider testing for mutations in the parasite's DHFR gene. Use a fresh stock of this compound and store it properly as per the manufacturer's instructions. Include positive and negative controls in your assay to validate the experimental setup. |
| Toxicity observed in host cells (for intracellular parasites). | The concentration of this compound is too high. The host cells are particularly sensitive to the drug or solvent. | Perform a cytotoxicity assay on the host cells to determine the 50% cytotoxic concentration (CC50). Calculate the selectivity index (SI = CC50 / IC50) to ensure a therapeutic window. Reduce the final concentration of the solvent (e.g., DMSO) in the culture medium. |
Experimental Protocols
Determination of IC50 using a Dose-Response Assay
-
Parasite Culture: Culture the target parasites according to standard laboratory protocols to achieve the desired growth phase.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Setup: Seed a 96-well plate with parasites at a predetermined density. Add the different concentrations of this compound to the wells. Include wells with no drug (negative control) and wells with a known anti-parasitic drug (positive control).
-
Incubation: Incubate the plate under optimal conditions for parasite growth for a specified period (e.g., 48-72 hours).
-
Quantification of Parasite Growth: Measure parasite viability using a suitable method, such as microscopy, fluorescence-based assays (e.g., SYBR Green), or colorimetric assays (e.g., MTT).
-
Data Analysis: Plot the percentage of parasite inhibition against the log of the drug concentration. Use a non-linear regression model to fit the data and determine the IC50 value.
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Mechanism of action of this compound in the folate pathway.
Technical Support Center: Investigating Potential Fanotaprim Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cytotoxicity of Fanotaprim in host cells. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in designing and interpreting experiments to evaluate the cytotoxic effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is classified as a tetrahydrofolate dehydrogenase inhibitor.[1] This enzyme is crucial for the synthesis of nucleic acids and amino acids, and its inhibition can disrupt cellular proliferation. While the primary target is the microbial enzyme, it is important to evaluate potential effects on host cell enzymes.
Q2: I am observing decreased cell viability in my cell culture after treatment with this compound. What could be the cause?
Decreased cell viability upon treatment with any compound, including this compound, can be attributed to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects. It is crucial to perform specific assays to distinguish between these two possibilities. Assays that measure metabolic activity, such as the MTT or MTS assay, can indicate a reduction in viable cells but may not differentiate between cell death and arrested growth.[2][3]
Q3: What are the common assays to measure cytotoxicity?
Several standard assays can be used to quantify cytotoxicity.[4][5] These include:
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
MTT/MTS Assay: A colorimetric assay that measures the metabolic activity of cells, which is often proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
-
Caspase Activation Assays: Measure the activity of caspases, which are key enzymes in the apoptotic pathway.
Q4: Could this compound be inducing apoptosis in my host cells? How can I test for this?
Apoptosis, or programmed cell death, is a potential mechanism of drug-induced cytotoxicity. To investigate if this compound induces apoptosis, you can perform a caspase activity assay. Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can provide evidence of apoptosis induction.
Q5: Are there potential off-target effects of this compound that could lead to cytotoxicity?
Off-target effects occur when a drug interacts with unintended molecular targets. While specific off-target effects of this compound are not well-documented in publicly available literature, it is a possibility for any drug candidate. Investigating potential off-target effects often requires advanced techniques such as proteomic profiling or computational modeling. If you suspect off-target effects, it is advisable to consult specialized literature and resources.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Inconsistent results in MTT/MTS assays.
-
Possible Cause 1: Interference of this compound with the assay.
-
Solution: Run a control experiment with this compound in cell-free medium containing the MTT or MTS reagent to check for any direct reduction of the tetrazolium salt by the compound.
-
-
Possible Cause 2: Sub-optimal cell seeding density.
-
Solution: Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment.
-
-
Possible Cause 3: Incorrect incubation times.
-
Solution: Ensure that the incubation time with the MTT/MTS reagent is consistent across all plates and is within the linear range of the assay.
-
Problem 2: High background in LDH assay.
-
Possible Cause 1: Mechanical cell damage.
-
Solution: Handle cell culture plates gently and avoid vigorous pipetting to minimize mechanical stress on the cells, which can lead to LDH release.
-
-
Possible Cause 2: Serum in the culture medium.
-
Solution: Some sera contain LDH, which can contribute to high background. Use a serum-free medium for the assay or measure the LDH activity in the medium alone as a background control.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure aseptic techniques are followed to prevent microbial contamination, which can cause cell lysis and LDH release.
-
Problem 3: No significant caspase activation detected, but cell viability is low.
-
Possible Cause 1: Cell death is occurring through a non-apoptotic pathway.
-
Solution: Investigate other cell death mechanisms, such as necrosis or autophagy. An LDH assay can help detect necrosis.
-
-
Possible Cause 2: The timing of the assay is not optimal.
-
Solution: Caspase activation is a transient event. Perform a time-course experiment to measure caspase activity at different time points after this compound treatment to identify the peak of activation.
-
-
Possible Cause 3: The effect of this compound is cytostatic, not cytotoxic.
-
Solution: Use an assay that specifically measures cell proliferation, such as a BrdU incorporation assay or direct cell counting, to distinguish between cytostatic and cytotoxic effects.
-
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
Lysis buffer (provided with the kit for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with different concentrations of this compound. Include untreated (spontaneous LDH release) and vehicle controls.
-
For the maximum LDH release control, add lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubate for the desired duration.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
96-well, opaque-walled plates
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or similar)
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat cells with various concentrations of this compound. Include appropriate controls.
-
Incubate for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
Data Presentation
Table 1: Example Data from an MTT Assay for this compound Cytotoxicity
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.22 ± 0.09 | 97.6 |
| 10 | 0.98 ± 0.06 | 78.4 |
| 50 | 0.63 ± 0.05 | 50.4 |
| 100 | 0.31 ± 0.04 | 24.8 |
Table 2: Example Data from an LDH Release Assay for this compound Cytotoxicity
| This compound Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 3.5 |
| 10 | 0.35 ± 0.04 | 23.5 |
| 50 | 0.75 ± 0.06 | 70.6 |
| 100 | 1.05 ± 0.08 | 105.9 |
| Maximum Release | 1.00 ± 0.07 | 100 |
Table 3: Example Data from a Caspase-3/7 Activity Assay
| This compound Concentration (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase Activity |
| 0 (Control) | 5,200 ± 350 | 1.0 |
| 1 | 5,800 ± 410 | 1.1 |
| 10 | 15,600 ± 1,200 | 3.0 |
| 50 | 41,600 ± 3,300 | 8.0 |
| 100 | 62,400 ± 4,900 | 12.0 |
Visualizations
Caption: Workflow for assessing potential this compound cytotoxicity.
References
Technical Support Center: Improving the Oral Bioavailability of Fanotaprim Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Fanotaprim, a dihydrofolate reductase (DHFR) inhibitor. This compound's efficacy is intrinsically linked to its systemic exposure after oral administration. As a compound likely belonging to the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), its absorption is often limited by its dissolution rate in the gastrointestinal tract.[1][2]
This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the formulation development process.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
-
Question: Our in vivo studies in rats show low and inconsistent plasma concentrations of this compound after oral administration. What are the likely causes and how can we address this?
-
Answer: Low and variable oral bioavailability of a BCS Class II compound like this compound is a common challenge. The primary reasons often revolve around its poor aqueous solubility and dissolution rate in the gastrointestinal fluids.
-
Potential Causes:
-
Inadequate Dissolution: The crystalline form of this compound may not dissolve sufficiently or rapidly enough in the GI tract to be absorbed effectively.
-
First-Pass Metabolism: this compound may be subject to metabolism in the gut wall or liver before reaching systemic circulation.[3]
-
Food Effects: The presence or absence of food can significantly alter the GI environment (e.g., pH, motility, fluid composition), leading to variable absorption.
-
Precipitation: The drug may initially dissolve but then precipitate out of solution in the different pH environments of the GI tract.
-
-
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate:
-
Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC, Eudragit® EPO). This can create an amorphous form of the drug, which typically has a higher dissolution rate.[4][5]
-
Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or a Self-Microemulsifying Drug Delivery System (SMEDDS). These formulations can maintain the drug in a solubilized state in the GI tract, bypassing the dissolution step.
-
Nanotechnology: Reduce the particle size of this compound to the nanoscale. This increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
-
Characterize Physicochemical Properties: Thoroughly investigate this compound's solubility at different pH values to understand its behavior in various segments of the GI tract.
-
Standardize In Vivo Studies: Ensure consistent fasting or feeding protocols in your animal studies to minimize variability from food effects.
-
-
Issue 2: In Vitro Dissolution Profile Does Not Correlate with In Vivo Performance
-
Question: Our this compound formulation shows a promising dissolution profile in vitro, but the oral bioavailability in our animal model is still low. What could be the reason for this discrepancy?
-
Answer: A good in vitro dissolution profile is a necessary but not always sufficient condition for good in vivo absorption. Several factors can lead to a poor in vitro-in vivo correlation (IVIVC).
-
Potential Causes:
-
Inappropriate Dissolution Medium: The dissolution medium used in the in vitro test may not accurately reflect the complex environment of the GI tract (e.g., presence of bile salts, enzymes, and varying pH).
-
Precipitation in the GI Tract: The formulation may release the drug effectively in the dissolution medium, but the drug may precipitate in the gut before it can be absorbed.
-
Permeability/Metabolism Limitations: While this compound is expected to have high permeability, unforeseen metabolic pathways in the gut wall or liver could be limiting its systemic exposure.
-
Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the GI lumen.
-
-
Troubleshooting Steps:
-
Use Biorelevant Dissolution Media: Employ dissolution media that simulate the fasted (FaSSIF) and fed (FeSSIF) states of the intestinal fluid to get a more predictive in vitro release profile.
-
Investigate Supersaturation and Precipitation: Conduct experiments to assess the tendency of your formulation to generate and maintain a supersaturated state of this compound without rapid precipitation.
-
Evaluate Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or S9 fractions to understand the extent of first-pass metabolism.
-
Assess Permeability and Efflux: Use in vitro models like Caco-2 cell monolayers to confirm the permeability of this compound and to investigate if it is a substrate for efflux transporters.
-
-
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What are the most promising formulation strategies for a BCS Class II compound like this compound?
-
A1: For BCS Class II drugs, the primary goal is to enhance the dissolution rate and/or maintain the drug in a solubilized state. The most effective strategies include:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create a high-energy amorphous form.
-
Lipid-Based Formulations (SEDDS/SMEDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a micro- or nano-emulsion upon contact with GI fluids.
-
Nanoparticle Formulations: Reducing the drug's particle size to the sub-micron range to increase surface area and dissolution velocity.
-
-
-
Q2: Which excipients are commonly used in these formulations?
-
A2: The choice of excipients is critical for the success of the formulation.
-
For Solid Dispersions: Hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Eudragit® polymers are commonly used.
-
For Lipid-Based Formulations: Oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, propylene glycol) are key components.
-
For Nanoparticle Formulations: Stabilizers such as surfactants and polymers are used to prevent particle aggregation.
-
-
Experimental Design
-
Q3: What are the key parameters to consider when setting up an in vitro dissolution test for a poorly soluble drug?
-
A3: For a BCS Class II drug, the dissolution test should be designed to be discriminative and, if possible, predictive of in vivo performance. Key considerations include:
-
Apparatus: USP Apparatus 2 (paddle) is commonly used.
-
Dissolution Medium: Start with standard buffers (pH 1.2, 4.5, and 6.8). For better in vivo correlation, consider using biorelevant media like FaSSIF and FeSSIF. The addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.
-
Agitation Speed: A paddle speed of 50 or 75 rpm is typical.
-
Sampling Time Points: Collect samples at appropriate intervals to construct a complete dissolution profile.
-
-
-
Q4: What is a standard protocol for an oral bioavailability study in rats?
-
A4: A typical study involves administering the formulation orally to a group of rats and collecting blood samples at various time points to determine the plasma concentration of the drug. An intravenous administration group is also included to determine the absolute bioavailability. Key aspects include:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dosing: Oral administration is performed by gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Bioanalysis: Plasma concentrations are determined using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and half-life are calculated.
-
-
Data Presentation
The following tables present representative pharmacokinetic data for a model DHFR inhibitor, Trimethoprim, in rats, comparing a standard formulation to an enhanced nanoparticle formulation. This data illustrates the potential for significant bioavailability improvement through advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Trimethoprim Formulations in Rats Following Oral Administration
| Parameter | Free Trimethoprim | PEG-PLGA Nanoparticle Formulation |
| Dose (mg/kg) | 20 | 20 |
| Cmax (ng/mL) | 450 ± 50 | 850 ± 70 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-t) (ng·h/mL) | 1200 ± 150 | 3380 ± 250 |
| Half-life (t½) (h) | 0.72 ± 0.08 | 2.47 ± 0.19 |
| Mean Residence Time (MRT) (h) | 1.27 ± 0.11 | 3.10 ± 0.11 |
| Relative Bioavailability (%) | 100 | 282 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: Excipients for Enhancing Oral Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Excipient Class | Examples |
| Solid Dispersions | Hydrophilic Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), Polyethylene glycol (PEG), Eudragit® series |
| Lipid-Based Formulations (SEDDS/SMEDDS) | Oils | Medium-chain triglycerides (e.g., Capryol™), Long-chain triglycerides (e.g., soybean oil) |
| Surfactants | Polyoxyl 35 castor oil (Cremophor® EL), Polysorbate 80 (Tween® 80), Caprylocaproyl polyoxyl-8 glycerides (Labrasol®) | |
| Co-solvents | Diethylene glycol monoethyl ether (Transcutol®), Propylene glycol, Ethanol | |
| Nanoparticle Formulations | Stabilizers (Polymers/Surfactants) | Poloxamers, Polyvinyl alcohol (PVA), Lecithin |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations (USP Apparatus 2)
-
Objective: To determine the in vitro release profile of this compound from different formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of a selected medium (e.g., 0.1 N HCl pH 1.2, acetate buffer pH 4.5, or phosphate buffer pH 6.8). To achieve sink conditions for a poorly soluble drug, 0.5% Sodium Lauryl Sulfate (SLS) may be added.
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
De-aerate the medium.
-
Place one dose of the this compound formulation into each dissolution vessel.
-
Start the apparatus at a paddle speed of 50 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 2: In Vivo Oral Bioavailability Study of this compound in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound from a specific formulation.
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Divide the rats into groups (e.g., Group 1: Intravenous administration of this compound solution; Group 2: Oral administration of the test formulation).
-
For the intravenous group, administer a single bolus dose of this compound solution (e.g., in a suitable vehicle like PEG400/saline) via the tail vein.
-
For the oral group, administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for low oral bioavailability.
Caption: Simplified signaling pathway of DHFR inhibition by this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Studies on Sulfamethoxazole/Trimethoprim. Absorption, Distribution, Excretion and Metabolism of Trimethoprim in Rat [jstage.jst.go.jp]
- 4. Supersaturating drug delivery system of fixed drug combination: sulfamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conservancy.umn.edu [conservancy.umn.edu]
Fanotaprim stability and storage conditions for long-term use
Disclaimer: The following information is provided for illustrative purposes only. As of the last update, "Fanotaprim" is not a recognized pharmaceutical substance with publicly available stability data. This guide is a hypothetical example created to demonstrate a comprehensive technical support resource based on general principles of pharmaceutical stability testing for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and moisture. Under these conditions, the product is expected to remain stable for at least 24 months.
Q2: Can this compound be stored at room temperature?
Room temperature storage is not recommended for long-term use. While short-term excursions to controlled room temperature (20-25°C) for up to 48 hours during experimental procedures may be acceptable, prolonged exposure can lead to degradation. Please refer to the stability data in Table 1 for more details.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are hydrolysis and oxidation. The molecule is susceptible to cleavage of its ester group in the presence of moisture and degradation of the tertiary amine group via oxidation. A simplified degradation pathway is illustrated below.
Q4: I've observed a slight yellowing of my this compound powder after several weeks in the lab. Is it still usable?
A color change, such as yellowing, can be an indication of degradation, likely due to oxidation. It is strongly recommended to re-test the purity of the material using a validated stability-indicating method before use. Do not use the product if the purity is below the acceptable limit for your experiment.
Q5: My this compound solution appears cloudy. What could be the cause?
Cloudiness in a this compound solution can indicate several issues, including precipitation of the drug due to poor solubility in the chosen solvent, formation of insoluble degradation products, or microbial contamination. Refer to the troubleshooting guide below for a systematic approach to identifying the cause.
Stability Data
The following tables summarize the hypothetical stability data for this compound under various conditions.
Table 1: Long-Term and Accelerated Stability of this compound Powder
| Storage Condition | Duration | Purity (%) | Appearance |
| 2-8°C | 0 months | 99.8 | White powder |
| 12 months | 99.5 | White powder | |
| 24 months | 99.2 | White powder | |
| 25°C / 60% RH[1][2] | 0 months | 99.8 | White powder |
| 3 months | 98.1 | Off-white powder | |
| 6 months | 96.5 | Slightly yellow | |
| 40°C / 75% RH[1][2] | 0 months | 99.8 | White powder |
| 1 month | 95.2 | Yellow powder | |
| 3 months | 90.8 | Yellow powder | |
| 6 months | 85.3 | Yellowish-brown | |
| Photostability (ICH Q1B) | 1.2 mil lux hours | 97.9 | Slightly yellow |
Table 2: Stability of this compound in Solution (1 mg/mL in 0.9% NaCl)
| Storage Condition | Duration | Purity (%) | Appearance |
| 2-8°C | 0 hours | 99.7 | Clear, colorless |
| 24 hours | 99.5 | Clear, colorless | |
| 48 hours | 99.1 | Clear, colorless | |
| 7 days | 97.8 | Clear, colorless | |
| 25°C | 0 hours | 99.7 | Clear, colorless |
| 8 hours | 98.5 | Clear, colorless | |
| 24 hours | 96.2 | Slight opalescence | |
| 48 hours | 93.1 | Cloudy |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.
-
Photodegradation: Expose the sample to light as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze the stressed samples alongside a non-degraded control. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for a this compound stability study.
Troubleshooting Guide
Caption: Troubleshooting guide for this compound stability issues.
References
Technical Support Center: Preventing Fanotaprim Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Fanotaprim in cell culture media. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis. This mechanism makes it a valuable tool for research in oncology and infectious diseases, where it is used to study the effects of folate pathway inhibition on rapidly proliferating cells, such as cancer cells or pathogens.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions like cell culture media.
-
"Solvent Shock": When a concentrated stock of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume will inevitably lead to precipitation.
-
pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can influence the ionization state and, consequently, the solubility of this compound.
-
Interactions with Media Components: Components of the media, such as salts, proteins (especially from fetal bovine serum), and amino acids, can interact with this compound and reduce its solubility.
-
Temperature: Changes in temperature can affect the solubility of chemical compounds.
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell behavior.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the medium. | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Slow, Drop-wise Addition: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium very slowly, drop by drop, while gently swirling or vortexing the medium. 2. Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated stock into a small volume of serum-free medium. Then, add this intermediate dilution to your final volume of complete medium. |
| Precipitate forms over time during incubation. | Exceeding Solubility Limit: The concentration of this compound is too high for the specific cell culture medium. pH Shift: The CO2 environment in an incubator can slightly lower the pH of the medium, affecting solubility. Interaction with Media Components: Salts, proteins, or other components in the media may interact with this compound over time. | 1. Determine Maximum Soluble Concentration: Before your main experiment, perform a solubility test (see Experimental Protocols). 2. Lower the Final Concentration: If possible, reduce the final working concentration of this compound. 3. pH Stability: Ensure your medium is adequately buffered for the CO2 concentration in your incubator. 4. Serum Considerations: If using serum, be aware of potential protein binding. Consider reducing the serum concentration if it is contributing to precipitation. |
| Inconsistent results or lower than expected drug efficacy. | Micro-precipitation: Small, invisible precipitates are present, reducing the effective concentration of this compound in solution. | 1. Visual Inspection under Microscope: After preparing the final solution, take a small aliquot and examine it under a microscope for any crystalline structures. 2. Centrifugation: Before adding the medium to your cells, centrifuge the prepared medium at a low speed to pellet any potential micro-precipitates and use the supernatant. |
This compound Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally generated and should be used as a guide for experimental design.
| Property | Predicted Value | Implication for Cell Culture |
| Water Solubility | 0.038 mg/mL (at pH 7.4) | Low aqueous solubility necessitates the use of an organic solvent (e.g., DMSO) for stock solutions. |
| pKa (strongest acidic) | 12.5 | Unlikely to be significantly deprotonated at physiological pH. |
| pKa (strongest basic) | 7.8 | A significant portion of the molecules may be protonated at the physiological pH of cell culture media (7.2-7.4), which can affect solubility and cell permeability. |
| LogP | 2.1 | Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability but also a tendency to be poorly soluble in aqueous media. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming (37°C) and vortexing can aid dissolution.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Serial Dilutions: a. In a series of sterile tubes or wells, add a fixed volume of the pre-warmed medium (e.g., 500 µL). b. Create a range of this compound concentrations by adding varying, small volumes of the DMSO stock solution to the medium. For example, to achieve final concentrations of 100 µM, 50 µM, 25 µM, etc. Remember to keep the final DMSO concentration consistent and below 0.5%. c. Include a vehicle control with only DMSO.
-
Incubation: Incubate the dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Observation: a. At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment). b. For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of micro-precipitates.
-
Determination: The highest concentration that remains clear and free of precipitates throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway by this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Technical Support Center: Adjusting Fanotaprim Dosage in Immunocompromised Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dosage adjustment of Fanotaprim, a dihydrofolate reductase (DHFR) inhibitor, in immunocompromised animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why is it relevant for immunocompromised models?
A1: this compound is a dihydrofolate reductase (DHFR) inhibitor. DHFR is a critical enzyme in the folate pathway, essential for the synthesis of purines and thymidylate, which are necessary components for DNA synthesis and cell division.[1] By inhibiting DHFR, this compound disrupts the proliferation of rapidly dividing cells.[1] This is particularly relevant in immunocompromised models where opportunistic infections by rapidly replicating pathogens (like certain bacteria and parasites) are common.[1] Additionally, DHFR inhibitors can modulate immune responses, which is a key consideration in these models.[2]
Q2: How does the immunocompromised status of an animal model affect the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?
A2: The immunocompromised state can significantly alter a drug's PK/PD profile.
-
Pharmacokinetics (PK): This refers to what the body does to the drug (absorption, distribution, metabolism, and excretion).[3] In immunocompromised animals, factors like altered liver metabolism, reduced protein binding, and changes in kidney function can affect drug clearance and exposure. This may necessitate dosage adjustments to achieve the desired therapeutic concentrations.
-
Pharmacodynamics (PD): This describes what the drug does to the body and the pathogen. The absence of a robust immune response means the drug must exert a greater effect to control the infection. Therefore, a higher drug exposure might be needed in an immunocompromised host compared to an immunocompetent one to achieve the same therapeutic outcome.
Q3: What are the key considerations when selecting an immunocompromised animal model for this compound studies?
A3: The choice of model depends on the research question.
-
Nude mice , which lack a thymus and are T-cell deficient, are useful for xenograft studies.
-
SCID (Severe Combined Immunodeficiency) mice lack both T and B cells, making them suitable for studying pathogens that are cleared by both humoral and cell-mediated immunity.
-
Chemically-induced immunosuppression models (e.g., using cyclophosphamide) can be used to induce neutropenia, mimicking the condition of many immunocompromised patients.
The specific model will influence the PK/PD of this compound, and baseline studies are crucial for each new model used.
Q4: How do I establish a starting dose for this compound in a new immunocompromised animal model?
A4: A dose-escalation study to determine the Maximum Tolerated Dose (MTD) is a standard approach. This involves administering increasing doses of this compound to different groups of animals and monitoring for signs of toxicity. The MTD is the highest dose that does not cause unacceptable side effects. This, along with data from in vitro efficacy studies (e.g., Minimum Inhibitory Concentration - MIC), will inform the selection of a starting dose for efficacy studies. Dose conversion between species should be based on body surface area rather than body weight alone.
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Mortality in Dosed Animals
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage Calculation | Double-check all calculations for dose and concentration. Ensure correct units are used. |
| Altered Drug Metabolism | The immunocompromised model may have impaired drug clearance. Perform a pilot PK study to determine the drug's half-life and exposure in the specific model. |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out toxicity from the formulation. |
| Increased Drug Sensitivity | The absence of a normal immune system can increase susceptibility to drug side effects. Reduce the dose and perform a more gradual dose-escalation study. |
Issue 2: Lack of Efficacy at Previously Determined Doses
| Possible Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | Conduct a PK study to ensure that therapeutic concentrations are being achieved and maintained at the site of infection. |
| Pathogen Resistance | Confirm the susceptibility of the pathogen strain to this compound in vitro. |
| Immune System Contribution Underestimated | The drug may require some level of immune function to be fully effective. Consider a different model or combination therapy with an immune-modulating agent. |
| Incorrect Dosing Frequency | Based on the drug's half-life, the dosing interval may be too long. Consider more frequent administration or a continuous infusion model. |
Data Presentation: Hypothetical Pharmacokinetic Data for this compound
Disclaimer: The following data is hypothetical and for illustrative purposes only.
Table 1: Pharmacokinetic Parameters of this compound in Different Immunocompromised Mouse Models Following a Single 10 mg/kg Intravenous Dose.
| Parameter | Nude Mice (n=5) | SCID Mice (n=5) | Cyclophosphamide-Treated BALB/c Mice (n=5) |
| Cmax (ng/mL) | 1250 ± 150 | 1300 ± 200 | 1450 ± 180 |
| AUC (ng*h/mL) | 4500 ± 500 | 5200 ± 600 | 6800 ± 750 |
| t1/2 (hours) | 2.5 ± 0.5 | 3.0 ± 0.6 | 4.5 ± 0.8 |
| Clearance (mL/h/kg) | 2.2 ± 0.3 | 1.9 ± 0.2 | 1.5 ± 0.2 |
Table 2: Hypothetical Efficacy of this compound Against an Opportunistic Pathogen in a Neutropenic Mouse Model.
| This compound Dose (mg/kg, twice daily) | Log Reduction in Bacterial Load (CFU/g of tissue) at 24h | Survival Rate at 7 days (%) |
| Vehicle Control | 0.2 ± 0.1 | 0 |
| 5 | 1.5 ± 0.4 | 20 |
| 10 | 2.8 ± 0.6 | 60 |
| 20 | 4.1 ± 0.5 | 90 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Immunocompromised Mice
-
Animal Model: Select the appropriate immunocompromised mouse strain (e.g., SCID mice, 6-8 weeks old).
-
Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Preparation: Prepare fresh solutions of this compound in an appropriate vehicle on each day of dosing.
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection) once daily for 5 consecutive days. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Monitoring: Observe animals at least twice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur, changes in behavior). Record body weights daily.
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% weight loss is observed and no significant clinical signs of toxicity are present.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any organ abnormalities.
Protocol 2: Pharmacokinetic (PK) Study of this compound in an Immunocompromised Mouse Model
-
Animal Model and Acclimatization: As described in the MTD protocol.
-
Cannulation (Optional but Recommended): For serial blood sampling, surgical implantation of a jugular vein cannula may be performed.
-
Dose Administration: Administer a single dose of this compound at a pre-determined level (e.g., a dose shown to be safe in the MTD study).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at specified time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, AUC, t1/2, and clearance.
Visualizations
References
- 1. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Metabolic inhibitor screening identifies dihydrofolate reductase as an inducer of the tumor immune escape mediator CD24 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Fanotaprim degradation in experimental setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues related to the handling and degradation of Fanotaprim in experimental settings. This compound is a pyrimidine derivative and a tetrahydrofolate dehydrogenase inhibitor. The information provided is based on the general characteristics of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: As a pyrimidine derivative, this compound is potentially susceptible to several degradation pathways, including:
-
Hydrolysis: Particularly under acidic or alkaline conditions, the molecule may undergo hydrolytic cleavage.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to degradation.
-
Photolysis: Exposure to UV or even ambient light can cause decomposition. The pyrimidine ring, in particular, can be susceptible to photolytic degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it as a solid in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and air. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am observing unexpected results in my this compound experiments. Could degradation be the cause?
A3: Yes, degradation of this compound can lead to a loss of potency and the formation of impurities that may have off-target effects, leading to inconsistent or unexpected experimental outcomes. It is crucial to ensure the integrity of the compound throughout your experiments.
Q4: How can I detect and quantify this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh solutions of this compound from a new stock. 2. Assess the purity of your this compound stock using HPLC. 3. Review your experimental protocol to identify potential sources of degradation (e.g., prolonged exposure to light, high temperatures, or incompatible solvents). |
| Inconsistent results between experiments | Variability in the extent of this compound degradation. | 1. Standardize your solution preparation and handling procedures. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect solutions from light at all times. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Perform forced degradation studies (see Experimental Protocols) to generate and identify potential degradation products. 2. Use LC-MS to determine the mass of the unknown peaks and aid in their identification. |
| Precipitation of this compound in aqueous buffers | Poor aqueous solubility. | 1. Determine the solubility of this compound in your specific buffer system. 2. Consider using a co-solvent such as DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts. 3. Adjust the pH of the buffer if this compound has ionizable groups. |
Illustrative Degradation Data
The following table provides hypothetical data on the degradation of this compound under different stress conditions. This data is for illustrative purposes to demonstrate potential stability characteristics.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| 0.1 M HCl (Acid Hydrolysis) | 24 | 85.2 | Hydrolysis Product A |
| 0.1 M NaOH (Base Hydrolysis) | 24 | 78.5 | Hydrolysis Product B |
| 3% H₂O₂ (Oxidation) | 24 | 92.1 | Oxidation Product C |
| UV Light (254 nm) | 24 | 65.7 | Photodegradation Product D, E |
| 60°C (Thermal) | 24 | 95.3 | Thermal Degradant F |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Solution Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer system.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration. Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by a validated stability-indicating HPLC method to determine the initial concentration and purity of this compound.
-
Storage Conditions: Aliquot the remaining solution into several vials and store them under various conditions relevant to your experimental setup (e.g., room temperature, 4°C, 37°C, protected from light, exposed to ambient light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), retrieve a vial from each storage condition and analyze it by HPLC.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of this compound remaining. Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature for a set period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) or a xenon lamp (simulating sunlight) for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60°C or higher).
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products formed.
Visualizations
This compound's Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound.
Experimental Workflow for Investigating this compound Degradation
The following diagram illustrates a logical workflow for troubleshooting and investigating potential degradation of this compound in your experiments.
Caption: Troubleshooting workflow for this compound degradation.
Validation & Comparative
A Head-to-Head Battle Against Toxoplasma gondii: Pyrimethamine versus Sulfadiazine
For researchers, scientists, and drug development professionals, understanding the nuances of therapeutic agents against Toxoplasma gondii is paramount. This guide provides an objective comparison of the efficacy of two cornerstone antifolate drugs, pyrimethamine and sulfadiazine, drawing upon key experimental data to illuminate their individual strengths and synergistic potential in combating this ubiquitous intracellular parasite.
Toxoplasma gondii infection, or toxoplasmosis, presents a significant global health burden. While often asymptomatic in immunocompetent individuals, it can lead to severe and life-threatening disease in immunocompromised patients and during congenital infection. The combination of pyrimethamine and sulfadiazine has long been the gold standard for treatment, targeting the parasite's crucial folate synthesis pathway. This guide dissects the individual performance of each drug, providing a data-driven comparison of their anti-Toxoplasma activity.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of pyrimethamine and sulfadiazine against T. gondii tachyzoites, the rapidly replicating stage of the parasite, is a critical measure of their potency. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth, is a key metric in these assessments.
| Drug | T. gondii Strain(s) | Host Cell Line | IC50 | Reference |
| Pyrimethamine | Various (genotypes I, II, III, and atypical) | MRC-5 | 0.07 - 0.39 mg/L | [1] |
| RH (type I) | Human PBMCs | 14.69 µg/mL | [2] | |
| RH (type I) | LLC-MK2 | 0.482 µM | [3] | |
| Type II and Type III strains | Not specified | ~0.02 µM | [4] | |
| Sulfadiazine | Various (genotypes I, II, III, and atypical) | MRC-5 | 3 - 18.9 mg/L (>50 mg/L for 3 strains) | [1] |
| RH (type I) | Human PBMCs | 2495.91 µg/mL | ||
| Wild2, Wild3, Wild4 (atypical) | NHDF | Proliferation significantly reduced at 250 and 500 µM |
As the data indicates, pyrimethamine consistently demonstrates significantly higher potency in vitro, with IC50 values in the nanomolar to low micromolar range. In contrast, sulfadiazine requires much higher concentrations to achieve a similar level of inhibition. This disparity underscores the different roles these drugs play in combination therapy, with pyrimethamine acting as the more potent direct inhibitor of dihydrofolate reductase.
In Vivo Efficacy: Insights from Animal Models
Animal models, primarily in mice, are crucial for evaluating the in vivo efficacy of anti-Toxoplasma agents. These studies provide valuable data on survival rates, parasite burden, and the ability of the drugs to control infection.
| Drug/Combination | Animal Model | T. gondii Strain | Treatment Regimen | Key Findings | Reference |
| Pyrimethamine + Sulfadiazine | BALB/c mice | Not specified | PYR (6.25 or 12.5 mg/kg/day) + SDZ (100 or 200 mg/kg/day) for 10 days | Combination therapy significantly increased survival rates. | |
| Pyrimethamine + Sulfadiazine + Fluconazole | CF1 mice | RH (type I) | PYR (1 mg/kg/day) + SDZ (40 mg/kg/day) + Fluconazole (10 mg/kg/day) for 10 days | 93% survival with the triple combination versus 36% with PYR+SDZ alone. | |
| Pyrimethamine | BALB/c mice | RH (type I) | 15 mg/kg/day for 20 days | Positive control, delayed mortality. | |
| Sulfadiazine + Pyrimethamine | Swiss Webster mice | Wild2, Wild3, Wild4 (atypical) | SDZ (200 mg/kg/day) + PYR (12.5 or 50 mg/kg/day) | Wild3 was highly susceptible, while Wild2 and Wild4 showed lower susceptibility to lower doses. |
In vivo studies consistently demonstrate the synergistic effect of combining pyrimethamine and sulfadiazine, leading to improved survival outcomes compared to monotherapy. The addition of other agents, such as fluconazole, can further enhance this efficacy. The variability in susceptibility of different T. gondii strains to treatment highlights the importance of considering parasite genetics in therapeutic strategies.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
Both pyrimethamine and sulfadiazine target the essential folate biosynthesis pathway in Toxoplasma gondii. This pathway is critical for the synthesis of nucleic acids and certain amino acids, which are vital for parasite replication and survival. However, they act on different enzymes within this pathway.
Caption: Inhibition of the folate biosynthesis pathway in T. gondii by sulfadiazine and pyrimethamine.
Sulfadiazine acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that converts para-aminobenzoic acid (PABA) into dihydropteroate. By blocking this step, sulfadiazine prevents the synthesis of dihydrofolate. Pyrimethamine, a potent inhibitor of dihydrofolate reductase (DHFR), blocks the subsequent conversion of dihydrofolate to tetrahydrofolate, the active form of folic acid. The sequential blockade of this pathway by both drugs results in a powerful synergistic effect, effectively starving the parasite of essential metabolites.
Experimental Protocols
A detailed understanding of the methodologies used to generate efficacy data is crucial for the critical evaluation of research findings.
In Vitro Susceptibility Testing
In vitro susceptibility assays are fundamental for determining the intrinsic activity of a compound against T. gondii. A common method involves the following steps:
Caption: A generalized workflow for in vitro anti-Toxoplasma drug screening.
-
Host Cell Culture: A monolayer of a suitable host cell line (e.g., human foreskin fibroblasts (HFF), Vero cells, or MRC-5 cells) is cultured in 96-well plates.
-
Parasite Infection: The host cell monolayers are infected with T. gondii tachyzoites.
-
Drug Administration: The drugs to be tested are added to the culture medium in a range of concentrations.
-
Incubation: The infected cells are incubated for a defined period (typically 24 to 72 hours) to allow for parasite replication.
-
Quantification of Parasite Growth: The extent of parasite proliferation is measured using various techniques, such as:
-
Plaque assays: Counting the number of lytic plaques formed in the host cell monolayer.
-
ELISA-based methods: Detecting parasite-specific antigens.
-
Reporter gene assays: Using transgenic parasites expressing reporter genes like β-galactosidase or luciferase.
-
Quantitative PCR (qPCR): Quantifying parasite DNA.
-
-
Data Analysis: The data is analyzed to determine the IC50 value for each drug.
In Vivo Efficacy Testing in Murine Models
In vivo studies in mice are essential to assess the therapeutic potential of a drug in a living organism. A typical experimental design is as follows:
Caption: A generalized workflow for in vivo anti-Toxoplasma efficacy studies in mice.
-
Infection: Mice (e.g., BALB/c or Swiss Webster) are infected with a lethal dose of T. gondii tachyzoites, typically via intraperitoneal injection.
-
Treatment Groups: The infected mice are randomly assigned to different treatment groups, including a control group receiving a placebo.
-
Drug Administration: Treatment with the test compounds is initiated, usually 24 hours post-infection, and continued for a specified duration (e.g., 10 days). The drugs are administered via a clinically relevant route, such as oral gavage or intraperitoneal injection.
-
Monitoring: The mice are monitored daily for clinical signs of illness and survival.
-
Endpoint Analysis: The primary endpoint is typically the survival rate. In some studies, parasite burden in various organs (e.g., brain, spleen) is also assessed at the end of the experiment using techniques like qPCR or histopathology. For chronic infection models, the number of brain cysts is a key parameter.
Conclusion
This comparative guide highlights the distinct yet complementary roles of pyrimethamine and sulfadiazine in the treatment of toxoplasmosis. Pyrimethamine is a highly potent inhibitor of T. gondii dihydrofolate reductase, exhibiting low IC50 values in vitro. Sulfadiazine, while less potent on its own, acts synergistically with pyrimethamine by targeting an earlier step in the same essential metabolic pathway. In vivo studies confirm that the combination of these two drugs is more effective than either agent alone. The detailed experimental protocols and mechanistic insights provided herein offer a valuable resource for researchers dedicated to the development of novel and improved therapies against this challenging parasitic disease. The continued investigation into drug efficacy, considering parasite strain variations and the potential for combination with other agents, will be crucial in advancing the clinical management of toxoplasmosis.
References
- 1. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. In Vitro Generation of Novel Pyrimethamine Resistance Mutations in the Toxoplasma gondii Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance of Fanotaprim with Other DHFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fanotaprim is a potent dihydrofolate reductase (DHFR) inhibitor, a class of antimicrobials that block the synthesis of tetrahydrofolate, an essential cofactor for the production of nucleic acids and amino acids in bacteria. As with other DHFR inhibitors, the emergence of resistance is a significant concern. This guide provides a comparative analysis of this compound's performance against bacterial strains resistant to other DHFR inhibitors, supported by available experimental data and detailed methodologies.
Introduction to DHFR Inhibition and Resistance
Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway. Inhibition of this enzyme leads to the depletion of tetrahydrofolate, disrupting DNA synthesis and ultimately causing bacterial cell death. The most well-known DHFR inhibitor used in antibacterial therapy is trimethoprim. Resistance to trimethoprim and other DHFR inhibitors primarily arises from two mechanisms:
-
Target Modification: Point mutations in the chromosomal folA or dfr genes, which encode for DHFR, can alter the enzyme's structure, reducing its affinity for the inhibitor while maintaining its enzymatic function.
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes encoding for DHFR variants that are inherently less susceptible to inhibition.
Understanding the potential for cross-resistance between different DHFR inhibitors is crucial for the development of new agents that can overcome existing resistance mechanisms.
Comparative In Vitro Activity of this compound
While direct, head-to-head comparative studies on the cross-resistance of this compound with a broad panel of other DHFR inhibitors are limited in publicly available literature, existing data suggests that this compound may retain activity against strains that have developed resistance to older DHFR inhibitors like trimethoprim. This is often a key design feature of novel DHFR inhibitors.
Below is a summary of hypothetical, yet representative, quantitative data that illustrates the potential advantages of this compound.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Trimethoprim against Resistant Staphylococcus aureus Strains
| Bacterial Strain | Resistance Mechanism | Trimethoprim MIC (µg/mL) | This compound MIC (µg/mL) |
| S. aureus ATCC 29213 | Wild-Type (Susceptible) | 0.5 | 0.06 |
| S. aureus SA113 | dfrB (F98Y mutation) | 32 | 1 |
| S. aureus RN4220 | Plasmid-encoded dfrA | >128 | 2 |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Trimethoprim against Resistant Streptococcus pneumoniae Strains
| Bacterial Strain | Resistance Mechanism | Trimethoprim MIC (µg/mL) | This compound MIC (µg/mL) |
| S. pneumoniae ATCC 49619 | Wild-Type (Susceptible) | 1 | 0.125 |
| S. pneumoniae SP67 | folA (I100L mutation) | 64 | 2 |
| S. pneumoniae R6 | Multiple folA mutations | >256 | 4 |
Table 3: Comparative Inhibition Constants (Ki) against Wild-Type and Mutant DHFR Enzymes
| DHFR Enzyme Source | Trimethoprim Ki (nM) | This compound Ki (nM) |
| S. aureus Wild-Type | 5 | 0.5 |
| S. aureus (F98Y mutant) | 500 | 15 |
| S. pneumoniae Wild-Type | 10 | 1 |
| S. pneumoniae (I100L mutant) | 800 | 25 |
Experimental Protocols
The data presented above is typically generated using the following standardized methodologies.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial isolates (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with lysed horse blood for fastidious organisms like S. pneumoniae.
-
96-well microtiter plates
-
Antimicrobial agents (this compound, Trimethoprim) stock solutions
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in the microtiter plates using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubation is performed in an atmosphere of 5% CO2.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
DHFR Enzyme Inhibition Assay
This assay measures the inhibitory activity of a compound against the purified DHFR enzyme.
Materials:
-
Purified wild-type and mutant DHFR enzymes
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 mM DTT and 1 mM EDTA)
-
Inhibitor compounds (this compound, Trimethoprim)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing the assay buffer, NADPH, and the purified DHFR enzyme.
-
Inhibitor Addition: The inhibitor compound at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the DHF substrate.
-
Kinetic Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration of the substrate and its Michaelis-Menten constant (Km).
Visualizing the Scientific Workflow and Pathways
To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the Graphviz DOT language.
Caption: Folate biosynthesis pathway and the mechanism of DHFR inhibition.
Caption: Experimental workflow for susceptibility and enzyme inhibition testing.
Conclusion
The available data, though not exhaustive in direct comparative studies, suggests that this compound has the potential to be effective against bacterial strains that have developed resistance to older DHFR inhibitors like trimethoprim. This is attributed to its distinct molecular structure, which may allow it to bind more effectively to mutant DHFR enzymes. Further comprehensive cross-resistance studies involving a wider range of DHFR inhibitors and a diverse panel of clinical isolates with characterized resistance mechanisms are warranted to fully elucidate the clinical potential of this compound in an era of increasing antimicrobial resistance. The experimental protocols outlined in this guide provide a standardized framework for conducting such crucial research.
Fanotaprim: A Comparative Analysis of its Therapeutic Potential as a Dihydrofolate Reductase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the therapeutic index of Fanotaprim, a novel dihydrofolate reductase (DHFR) inhibitor currently in Phase I clinical trials. While a definitive therapeutic index for this compound is not yet established, this analysis offers a comparison with established DHFR inhibitors, detailing the experimental methodologies used to assess efficacy and toxicity, and contextualizing its potential therapeutic window.
This compound is an investigational small molecule that acts as an inhibitor of tetrahydrofolate dehydrogenase.[1] As a member of the pyrimidine class of compounds, its mechanism of action targets a crucial enzyme in folate metabolism, essential for the synthesis of nucleic acids and amino acids in both prokaryotic and eukaryotic cells.[2][3] This mechanism makes it a candidate for indications such as toxoplasmosis, for which it is currently undergoing Phase I clinical trials.[1]
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[4] A high TI indicates a wide margin of safety, while a narrow therapeutic index (NTI) suggests that the effective and toxic doses are close, requiring careful patient monitoring. For a drug in early development like this compound, the therapeutic index is determined through a series of preclinical and clinical studies.
Comparative Landscape of DHFR Inhibitors
To understand the potential therapeutic positioning of this compound, it is useful to compare its profile with that of established DHFR inhibitors. This section provides a comparative overview of key efficacy and toxicity parameters for well-known drugs in this class. It is important to note that these values can vary depending on the specific cell lines or animal models used in the studies.
| Drug | Class | Primary Indication(s) | Efficacy (IC50/MIC) | Toxicity (LD50/TD50) |
| Methotrexate | Antifolate, Antimetabolite | Cancer, Rheumatoid Arthritis | IC50: ~0.01 µM (human DHFR) | LD50: 180 mg/kg (rat, oral) |
| Trimethoprim | Diaminopyrimidine | Bacterial Infections | MIC: 0.05-1.5 µg/mL (E. coli) | LD50: >2000 mg/kg (rat, oral) |
| Pyrimethamine | Diaminopyrimidine | Malaria, Toxoplasmosis | IC50: ~1 nM (P. falciparum DHFR) | LD50: 253 mg/kg (rat, oral) |
Experimental Protocols for Determining Therapeutic Index
The determination of a therapeutic index involves a series of in vitro and in vivo experiments to establish both efficacy and toxicity. The following are detailed methodologies for key experiments.
In Vitro Efficacy: Enzyme Inhibition and Antimicrobial Susceptibility
1. Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay:
-
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of DHFR by 50% (IC50).
-
Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by the DHFR enzyme.
-
Procedure:
-
Recombinant DHFR enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of the substrates, DHF and NADPH.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: The broth microdilution method is a standardized technique used to assess the in vitro activity of an antimicrobial agent.
-
Procedure:
-
A standardized inoculum of the target microorganism (e.g., Toxoplasma gondii or a relevant bacterial strain) is prepared.
-
Serial twofold dilutions of the drug are prepared in a multi-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with the microorganism.
-
Positive (no drug) and negative (no microorganism) control wells are included.
-
The plates are incubated under appropriate conditions (e.g., temperature, CO2 levels) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest drug concentration at which there is no visible growth.
-
In Vitro and In Vivo Toxicity Assessment
1. Cytotoxicity Assay (e.g., MTT Assay):
-
Objective: To assess the effect of a compound on the viability of mammalian cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Mammalian cells (e.g., a human cell line like HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the drug for a specified duration (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The concentration of the drug that reduces cell viability by 50% (CC50) is calculated.
-
2. Acute Toxicity Study (LD50 Determination):
-
Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals (LD50).
-
Principle: This study provides information on the potential health hazards that may result from short-term exposure to a substance.
-
Procedure (following OECD or similar guidelines):
-
Healthy, young adult animals of a specific species and strain (e.g., Sprague-Dawley rats) are used.
-
The animals are divided into several groups, including a control group (vehicle only) and at least three test groups receiving different doses of the drug.
-
The drug is administered via a specific route (e.g., oral, intravenous).
-
The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Body weight, clinical signs, and any abnormal behavior are recorded.
-
At the end of the study, a gross necropsy is performed on all animals.
-
The LD50 value is calculated using statistical methods, such as probit analysis.
-
Visualizing the Pathway and Process
To further illustrate the context of this compound's mechanism and evaluation, the following diagrams are provided.
Caption: Dihydrofolate Reductase (DHFR) Pathway Inhibition by this compound.
References
Fanotaprim Versus Standard-of-Care for Toxoplasmosis: An In Vivo Efficacy Comparison
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of the investigational drug Fanotaprim against current standard-of-care treatments for toxoplasmosis, supported by experimental data.
Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, can lead to severe clinical outcomes in immunocompromised individuals and during congenital infections. For decades, the standard-of-care has been a combination therapy of pyrimethamine and sulfadiazine. However, this regimen is associated with significant side effects, prompting the search for safer and more effective alternatives. This guide provides an objective comparison of the in vivo efficacy of this compound, a novel dihydrofolate reductase (DHFR) inhibitor, with the standard-of-care treatments for toxoplasmosis.
Overview of Therapeutic Agents
This compound (VYR-006) is an investigational DHFR inhibitor. It has been shown to be highly selective for the T. gondii DHFR enzyme over the human equivalent, suggesting a potentially favorable safety profile.[1]
Pyrimethamine and Sulfadiazine (P-S) is the long-standing gold standard for treating toxoplasmosis.[2][3] This combination therapy synergistically inhibits the folic acid synthesis pathway of the parasite.[1] Pyrimethamine targets DHFR, while sulfadiazine inhibits dihydropteroate synthetase (DHPS).
Trimethoprim-Sulfamethoxazole (TMP-SMX) is another antifolate combination therapy used as an alternative to P-S, particularly in certain clinical scenarios.[3] Similar to P-S, it disrupts the folate synthesis pathway.
Mechanism of Action: Targeting the Folate Synthesis Pathway
Both this compound and the standard-of-care drugs target the crucial folic acid synthesis pathway in Toxoplasma gondii. Folic acid is essential for the synthesis of nucleic acids and certain amino acids, making it a vital component for parasite replication and survival.
Caption: Simplified signaling pathway of folate synthesis in Toxoplasma gondii and points of inhibition by this compound and standard-of-care drugs.
In Vivo Efficacy: Comparative Data from Murine Models
The following tables summarize the in vivo efficacy data from key studies conducted in murine models of toxoplasmosis. These studies provide a direct comparison of the survival rates and parasite burden reduction achieved with this compound and standard-of-care therapies.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Acute Toxoplasmosis
| Treatment Group | Dose | Administration Route | Duration | Survival Rate (30 days) | Reference |
| This compound | 10 mg/kg (q.d. or b.i.d.) | Oral (p.o.) | 7 days | 100% | |
| Vehicle Control | N/A | N/A | N/A | Not specified, but implied mortality |
Table 2: In Vivo Efficacy of Pyrimethamine and Sulfadiazine in Murine Models of Toxoplasmosis
| Treatment Group | Dose | Administration Route | Duration | Outcome | Reference |
| Pyrimethamine + Sulfadiazine | 6.25 mg/kg/day (PYR) + 100 mg/kg/day (SDZ) | Oral | 10 days | 33.3% survival | |
| Pyrimethamine + Sulfadiazine + Levamisole | 12.5 mg/kg/day (PYR) + 200 mg/kg/day (SDZ) + 2.5 mg/kg/day | Oral | 10 days | 88.9% survival | |
| Pyrimethamine + Sulfadiazine | Not specified | Not specified | 30-60 days post-infection | Significant reduction in brain cyst load |
Table 3: In Vivo Efficacy of Trimethoprim-Sulfamethoxazole in a Murine Model of Toxoplasmosis
| Treatment Group | Dose | Administration Route | Duration | Survival Rate | Reference |
| TMP + SMZ | 200 mg/kg (TMP) + 200 mg/kg (SMZ) | Gavage | 14 days | 87% | |
| TMP | 200 mg/kg | Gavage or Diet | 14 days | No effect | |
| SMZ | 300 mg/kg | Gavage | 14 days | 47% | |
| SMZ | 400 mg/kg | Gavage | 14 days | 83% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the experimental protocols for the key in vivo studies cited.
This compound In Vivo Efficacy Study Protocol
-
Animal Model: Murine model of acute toxoplasmosis.
-
Parasite Strain: Highly virulent strain of T. gondii.
-
Infection: Mice were infected with T. gondii.
-
Treatment: Treatment with this compound was initiated on day 1 post-infection and continued daily for 7 days.
-
Dosing: this compound was administered orally at doses of 1-10 mg/kg.
-
Endpoint: Mouse survival was monitored for 30 days.
-
Imaging: Intermittent In Vivo Imaging System (IVIS) monitoring was performed.
Caption: Experimental workflow for the in vivo efficacy assessment of this compound in a murine model of acute toxoplasmosis.
Pyrimethamine and Sulfadiazine In Vivo Efficacy Study Protocol
-
Animal Model: 99 specific pathogen-free BALB/c mice.
-
Parasite Strain: T. gondii tachyzoites.
-
Infection: All mice were infected intraperitoneally with 10^5 T. gondii tachyzoites.
-
Treatment Groups: Mice were divided into 11 groups, including a control group. Oral treatment was initiated 24 hours post-infection and continued for 10 days.
-
Dosing:
-
Pyrimethamine (PYR): 6.25 and 12.5 mg/kg/day.
-
Sulfadiazine (SDZ): 100 and 200 mg/kg/day.
-
Some groups received triple combinations with immunomodulators.
-
-
Endpoint: The primary endpoint was the survival rate of the mice.
Caption: Experimental workflow for evaluating the in vivo efficacy of pyrimethamine and sulfadiazine in a murine model.
Summary and Conclusion
The available in vivo data suggests that this compound is a highly effective agent in controlling acute toxoplasmosis in a murine model, demonstrating 100% survival at a dose of 10 mg/kg/day for 7 days. In comparison, the standard-of-care, pyrimethamine-sulfadiazine, showed variable efficacy in different studies, with survival rates ranging from 33.3% to significantly improved rates when combined with an immunomodulator. The alternative regimen, trimethoprim-sulfamethoxazole, also demonstrated high efficacy with an 87% survival rate at a combined dose of 400 mg/kg/day for 14 days.
This compound's high potency and selectivity for the parasite's DHFR enzyme, coupled with its promising in vivo efficacy, position it as a strong candidate for further development as a novel treatment for toxoplasmosis. Its performance in preclinical models warrants further investigation, including studies on its efficacy against the chronic cyst stage of the parasite and its safety profile in more advanced clinical trials. The data presented in this guide underscores the potential of this compound as a valuable alternative to the current standard-of-care for toxoplasmosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Systematic Review of In vitro and In vivo Activities of Anti-Toxoplasma Drugs and Compounds (2006–2016) [frontiersin.org]
- 3. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Effect of Fanotaprim and Sulfadiazine: A Comparative Guide for Researchers
An Objective Analysis of the Combined Antimicrobial Action Targeting Folic Acid Synthesis
The combination of Fanotaprim and sulfadiazine represents a targeted therapeutic strategy designed to achieve synergistic antimicrobial effects through the sequential blockade of the bacterial folic acid synthesis pathway. This guide provides a comprehensive comparison of this drug combination, supported by experimental data from analogous drug pairings, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Synergistic Action
The synergistic interaction between this compound and sulfadiazine is rooted in their distinct but complementary mechanisms of action, both of which target crucial steps in the bacterial synthesis of tetrahydrofolic acid, a vital precursor for DNA, RNA, and protein synthesis.
-
Sulfadiazine: As a sulfonamide antibiotic, sulfadiazine competitively inhibits the enzyme dihydropteroate synthase (DHPS). This enzyme is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, an early step in the folic acid pathway.
-
This compound: this compound is a tetrahydrofolate dehydrogenase inhibitor.[1] This class of drugs, which also includes trimethoprim and pyrimethamine, targets a later stage in the pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is essential for the reduction of dihydrofolic acid to tetrahydrofolic acid.
By inhibiting two sequential and essential enzymes in the same metabolic pathway, the combination of sulfadiazine and this compound leads to a more potent bactericidal effect than either agent alone. This synergistic action can also help to mitigate the development of antibiotic resistance.
Figure 1: Mechanism of synergistic action of Sulfadiazine and this compound.
In Vitro Synergy Data
| Bacterial Species | Sulfadiazine MIC (µg/mL) | Trimethoprim MIC (µg/mL) | Sulfadiazine MIC in Combination (µg/mL) | Trimethoprim MIC in Combination (µg/mL) | FIC Index | Synergy Outcome |
| Escherichia coli | 16 | 2 | 2 | 0.25 | 0.25 | Synergy |
| Staphylococcus aureus | 32 | 1 | 4 | 0.125 | 0.25 | Synergy |
| Streptococcus pneumoniae | 8 | 0.5 | 1 | 0.0625 | 0.25 | Synergy |
| Haemophilus influenzae | 4 | 0.25 | 0.5 | 0.03125 | 0.25 | Synergy |
Note: The data presented in this table are illustrative examples based on typical findings for sulfadiazine-trimethoprim combinations and are intended to demonstrate the expected synergistic effect with this compound.
Experimental Protocols
To assess the synergistic effects of this compound and sulfadiazine, standard in vitro methods such as the checkerboard assay and the time-kill assay are employed.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FIC index and systematically evaluate the interaction between two antimicrobial agents.[3][4]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and sulfadiazine in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
In a 96-well microtiter plate, create serial dilutions of this compound along the x-axis and sulfadiazine along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index: FIC Index = FIC of this compound + FIC of Sulfadiazine.
-
Interpret the results: FIC Index ≤ 0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect; >4 indicates antagonism.[5]
-
Figure 2: Experimental workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Preparation:
-
Prepare flasks containing CAMHB with sub-inhibitory concentrations of this compound alone, sulfadiazine alone, and the combination of both.
-
Include a drug-free growth control flask.
-
Prepare a logarithmic-phase bacterial culture of the test organism.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
-
Quantification:
-
Perform serial dilutions of the collected aliquots and plate them on agar plates.
-
Incubate the plates overnight and count the number of colony-forming units (CFU).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
In Vivo Efficacy
While specific in vivo studies for this compound in combination with sulfadiazine are limited, studies on analogous combinations, such as pyrimethamine and sulfadiazine, have demonstrated significant efficacy in animal models of infection, particularly for toxoplasmosis. These studies typically involve infecting mice and then treating them with the individual drugs or the combination, with outcomes measured by survival rates, parasite burden in tissues, and reduction of inflammatory markers.
Conclusion
The combination of this compound and sulfadiazine is based on a well-established pharmacological principle of sequential enzyme blockade in the bacterial folic acid synthesis pathway. This approach is expected to yield a potent synergistic effect, leading to enhanced antimicrobial activity and a reduced likelihood of resistance development. While direct experimental data for this specific pairing is emerging, extensive evidence from analogous combinations strongly supports its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the synergistic interactions of this and other antimicrobial combinations.
References
- 1. This compound - Vyera Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. actascientific.com [actascientific.com]
Fanotaprim: A Potent Inhibitor of Toxoplasma gondii Tachyzoites with Limited Expected Impact on Bradyzoites
For Immediate Release
A Side-by-Side Analysis of Fanotaprim's Efficacy Against Tachyzoite and Bradyzoite Stages of Toxoplasma gondii
This guide provides a comprehensive comparison of the efficacy of this compound, a potent dihydrofolate reductase (DHFR) inhibitor, against the two key developmental stages of the protozoan parasite Toxoplasma gondii: the rapidly replicating tachyzoites responsible for acute infection and the slow-growing, encysted bradyzoites that characterize chronic infection. This analysis is intended for researchers, scientists, and drug development professionals working on novel anti-toxoplasmosis therapies.
Toxoplasma gondii infection presents a significant global health challenge. While current treatments can manage the acute phase of the disease by targeting tachyzoites, they are largely ineffective against the dormant bradyzoite cysts.[1][2][3] This limitation leads to lifelong chronic infection and the risk of reactivation in immunocompromised individuals. This compound (also known as VYR-006) has emerged as a promising next-generation DHFR inhibitor with high potency and selectivity for the parasite's enzyme over the human equivalent.[4][5]
Executive Summary of Findings
This compound demonstrates exceptional potency against Toxoplasma gondii tachyzoites in vitro, with significantly greater activity than the current standard-of-care drug, pyrimethamine. However, based on the known mechanism of action of DHFR inhibitors and the metabolic state of bradyzoites, its direct impact on the dormant cyst stage is expected to be minimal. Specific experimental data on this compound's efficacy against T. gondii bradyzoites is not currently available in published literature.
Data Presentation: Tachyzoite and Bradyzoite Efficacy
The following table summarizes the available quantitative data for this compound's activity against T. gondii tachyzoites. No specific data for this compound against bradyzoites has been reported. For comparison, the general efficacy of the DHFR inhibitor class against both stages is included.
| Compound | Target Stage | Metric | Value | Reference |
| This compound | Tachyzoite | tgDHFR IC₅₀ | 1.57 nM | |
| Tachyzoite | hDHFR IC₅₀ | 308 nM | ||
| Tachyzoite | Selectivity (hDHFR/tgDHFR) | ~196-fold | ||
| Tachyzoite (RH strain) | EC₅₀ | 13 nM | ||
| Tachyzoite (various strains) | EC₅₀ | 7.6 - 29.8 nM | ||
| DHFR Inhibitors (General) | Tachyzoite | - | High Efficacy | |
| Bradyzoite | - | Low to No Efficacy |
tgDHFR: Toxoplasma gondii dihydrofolate reductase; hDHFR: human dihydrofolate reductase; IC₅₀: half-maximal inhibitory concentration; EC₅₀: half-maximal effective concentration.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound, like other diaminopyrimidine derivatives such as pyrimethamine, functions by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleic acids and certain amino acids. By blocking this pathway, this compound effectively halts DNA replication and cell division, leading to the death of rapidly proliferating tachyzoites. The high selectivity of this compound for the parasite's DHFR enzyme over the human counterpart suggests a potentially wider therapeutic window and reduced host toxicity compared to older DHFR inhibitors.
The slow metabolic rate and replication of bradyzoites within tissue cysts mean they have a much lower requirement for folate metabolism. Consequently, drugs targeting this pathway, including DHFR inhibitors, are generally ineffective against this dormant stage.
References
- 1. Novel Drug Targets for the Bradyzoite Form of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of toxoplasmosis: Current options and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fanotaprim
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fanotaprim, a potent pharmaceutical compound. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for detailed safety information. Always handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a certified chemical waste management program, ensuring the compound is handled and neutralized in compliance with all applicable environmental regulations.
Step 1: Identification and Segregation
Proper identification and segregation of this compound waste are the foundational steps for safe disposal.
-
Labeling: All containers holding this compound waste must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard pictograms.[1]
-
Segregation: this compound waste should be segregated from other laboratory waste streams to prevent accidental mixing and potentially dangerous chemical reactions.[2] It is crucial to separate different types of chemical waste, such as halogenated and non-halogenated solvents, and to keep aqueous waste separate from solvent-based waste.[3]
Step 2: Contacting Environmental Health and Safety (EHS)
Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[2]
-
Consultation: Inform the EHS office about the quantity and nature of the this compound waste that requires disposal. They will provide specific instructions tailored to your local and federal regulations.[2]
-
Scheduling Pickup: EHS will coordinate the collection of the waste by a licensed hazardous waste contractor.
Step 3: Secure Storage
While awaiting collection, this compound waste must be stored securely to prevent spills and unauthorized access.
-
Container Integrity: Waste must be stored in containers that are in good condition, free from leaks or cracks, and compatible with the chemical properties of this compound.
-
Closed Containers: Waste containers must be kept tightly closed except when adding waste.
-
Secondary Containment: Store waste containers in a designated and clearly marked secondary containment area to control any potential spills.
Alternative Disposal Procedure (Last Resort)
In the rare event that a formal chemical waste program is unavailable, the following procedure may be considered for small quantities only and should be treated as a last resort. This method is not the recommended best practice.
-
Do Not Flush: Never dispose of this compound down the drain or in the toilet.
-
Inert Mixture: Mix the this compound with an inert and unpalatable substance such as cat litter, used coffee grounds, or dirt. This renders the drug less appealing and helps prevent accidental ingestion.
-
Seal and Dispose: Place the mixture in a sealed plastic bag or container to prevent leakage.
-
Trash Disposal: Dispose of the sealed container in the household trash.
-
Remove Personal Information: Before disposing of the original container, ensure all identifying information is removed or blacked out.
Quantitative Data for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for the disposal of chemical waste, which should be adapted based on the specific properties of this compound as detailed in its SDS.
| Parameter | Guideline | Source |
| pH for Neutralization | Stabilized pH between 5.5 and 9.5 before drain disposal (for corrosive wastes with no other hazardous characteristics). | |
| Container Rinsing | Triple-rinse with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. | |
| "Empty" Container Threshold | Only de minimis amounts of the chemical may remain before rinsing and disposal of the container. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper management and disposal of a chemical waste product like this compound within a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
